Tivirapine
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
Structure
2D Structure
3D Structure
Properties
CAS No. |
137332-54-8 |
|---|---|
Molecular Formula |
C16H20ClN3S |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
(11S)-7-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-2-thione |
InChI |
InChI=1S/C16H20ClN3S/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21)/t11-/m0/s1 |
InChI Key |
ZNFFMCYSMBXZQU-NSHDSACASA-N |
Isomeric SMILES |
C[C@H]1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S |
Canonical SMILES |
CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S |
Appearance |
Solid powder |
Other CAS No. |
137332-54-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-chloro-TIBO 8-chlorotetrahydroimidazo(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-thione |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Nevirapine on HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nevirapine, a seminal non-nucleoside reverse transcriptase inhibitor (NNRTI), serves as a cornerstone in the combination antiretroviral therapy for HIV-1. Its mechanism of action is characterized by allosteric inhibition of the viral reverse transcriptase (RT), a critical enzyme for the replication of the virus. By binding to a hydrophobic pocket distinct from the enzyme's active site, Nevirapine induces significant conformational changes that disrupt the catalytic activity and impede the synthesis of viral DNA. This guide provides a comprehensive technical overview of Nevirapine's interaction with HIV-1 RT, detailing the molecular basis of its inhibitory action, the kinetics of this interaction, and the mechanisms by which viral resistance emerges. Quantitative data on its inhibitory potency and the impact of resistance mutations are presented in structured tables. Furthermore, detailed experimental protocols for key assays and visual representations of the underlying pathways are provided to facilitate a deeper understanding and further research in this domain.
Molecular Mechanism of Action
Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase with respect to both the deoxynucleoside triphosphate (dNTP) substrates and the template-primer.[1][2] It does not bind to the active site of the enzyme but rather to a hydrophobic, allosteric pocket located in the p66 subunit, approximately 10 Å from the catalytic site.[3] This binding pocket is absent in the unliganded enzyme and is induced to form upon Nevirapine binding.
The binding of Nevirapine to this allosteric site triggers a cascade of conformational changes within the reverse transcriptase enzyme. A key event is the rotation of the tyrosine residues at positions 181 and 188, which are crucial for the high-affinity binding of the inhibitor.[4] This movement, along with the displacement of the β12-β13-β14 sheet, leads to a significant distortion of the "primer grip," a region responsible for correctly positioning the 3'-end of the DNA primer at the catalytic site.[5] The consequence of this distortion is a misalignment of the primer terminus, rendering the enzyme catalytically incompetent for nucleotide incorporation.[5][6] Furthermore, the conformational changes induced by Nevirapine also affect the thumb and fingers subdomains, leading to a hyper-extended and less flexible enzyme structure that is impaired in its ability to translocate along the nucleic acid template.[6]
The following diagram illustrates the allosteric inhibition of HIV-1 Reverse Transcriptase by Nevirapine.
Caption: Allosteric binding of Nevirapine to HIV-1 RT induces conformational changes, leading to enzyme inactivation.
Enzyme Kinetics and Inhibition Profile
The non-competitive nature of Nevirapine's inhibition is reflected in its effect on the steady-state kinetic parameters of HIV-1 reverse transcriptase. In the presence of Nevirapine, the maximum velocity (Vmax) of the reverse transcription reaction is decreased, while the Michaelis constant (Km) for the dNTP substrate remains largely unchanged. This indicates that Nevirapine does not interfere with the binding of the substrate to the active site but rather reduces the catalytic efficiency of the enzyme.
Quantitative Inhibition Data
The potency of Nevirapine is typically quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the specific assay conditions and the HIV-1 isolate being tested.
| Parameter | Value | Enzyme/Cell Type | Reference |
| IC50 | 10-100 nM | Laboratory and clinical isolates of HIV-1 | [7] |
| IC50 | 0.04 μM | C8166 cells | [5] |
| Ki | 270 μM | HIV-1 Reverse Transcriptase | [5] |
Note: The reported Ki value of 270 μM appears high and may be specific to the experimental context, potentially reflecting inhibition of a secondary process or measurement under non-standard conditions.
Mechanisms of Resistance
A significant challenge in the clinical use of Nevirapine is the rapid emergence of drug-resistant mutations in the reverse transcriptase gene.[2] A single amino acid substitution in or near the NNRTI binding pocket can be sufficient to confer high-level resistance.
The most common resistance mutations associated with Nevirapine include:
-
K103N: This mutation is one of the most frequently observed. It does not directly interact with Nevirapine but is thought to sterically hinder the entry of the drug into the binding pocket.
-
Y181C/I: The tyrosine at position 181 is critical for high-affinity binding through aromatic stacking interactions with Nevirapine. Its replacement with a smaller, non-aromatic residue like cysteine or isoleucine significantly reduces the binding affinity.[8]
-
Y188L/C/H: Similar to Y181, the tyrosine at position 188 plays a key role in inhibitor binding. Mutations at this position also lead to a loss of favorable interactions.
-
G190A/S: This mutation is located at the entrance of the binding pocket and is believed to restrict access of the inhibitor.
The following table summarizes the fold change in IC50 for Nevirapine against some common resistant mutants.
| Mutation | Fold Change in IC50 vs. Wild-Type | Reference |
| Y181C | >100 | [8] |
| K103N | ~20 | [9] |
| G190A | >50 | [9] |
| Y188L | >50 | [9] |
| V106A | 17-90 | [10] |
| L100I | 17-90 | [10] |
The diagram below illustrates the development of resistance to Nevirapine through mutations in the NNRTI binding pocket.
Caption: Nevirapine treatment selects for mutations in HIV-1 RT, leading to reduced drug binding and resistance.
Experimental Protocols
Radiometric HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate into a synthetic template-primer by HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT)15 template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM DTT, 10 mM MgCl₂, 0.1% Triton X-100
-
Nevirapine stock solution (in DMSO)
-
Unlabeled dTTP
-
Ice-cold 10% Trichloroacetic acid (TCA) containing 2% sodium pyrophosphate
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Nevirapine in reaction buffer.
-
In a 96-well plate, combine the following on ice:
-
10 µL of diluted Nevirapine or DMSO (vehicle control)
-
20 µL of a reaction mix containing reaction buffer, 10 µg/mL poly(rA)-oligo(dT)15, and 10 µM unlabeled dTTP.
-
10 µL of [³H]-dTTP (specific activity ~1 Ci/mmol).
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of recombinant HIV-1 RT (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by adding 50 µL of ice-cold 10% TCA to each well.
-
Transfer the contents of each well to a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold 10% TCA and once with 70% ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the percent inhibition for each Nevirapine concentration relative to the vehicle control and determine the IC50 value.
Non-Radiometric (PicoGreen) HIV-1 Reverse Transcriptase Inhibition Assay
This assay utilizes the fluorescent dye PicoGreen, which selectively binds to double-stranded DNA, to quantify the product of the reverse transcriptase reaction.[8]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT)15 template-primer
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 80 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1% NP-40
-
Nevirapine stock solution (in DMSO)
-
PicoGreen dsDNA quantitation reagent
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Nevirapine in reaction buffer.
-
In a black 96-well plate, combine the following:
-
10 µL of diluted Nevirapine or DMSO (vehicle control)
-
20 µL of a reaction mix containing reaction buffer, 5 µg/mL poly(rA)-oligo(dT)15, and 10 µM dNTP mix.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Add 150 µL of a 1:200 dilution of PicoGreen reagent in TE buffer to each well.
-
Incubate in the dark at room temperature for 5 minutes.
-
Measure the fluorescence at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.
-
Calculate the percent inhibition and determine the IC50 value.
The following diagram outlines the general workflow for an in vitro HIV-1 RT inhibition assay.
Caption: A generalized workflow for determining the inhibitory activity of Nevirapine on HIV-1 RT.
Conclusion
Nevirapine's mechanism of action as a non-competitive, allosteric inhibitor of HIV-1 reverse transcriptase is well-characterized. Its binding to a specific hydrophobic pocket induces conformational changes that disrupt the enzyme's catalytic function, providing a potent means of inhibiting viral replication. However, the emergence of drug resistance through mutations in the NNRTI binding pocket remains a significant clinical challenge. A thorough understanding of the molecular interactions between Nevirapine and both wild-type and mutant forms of reverse transcriptase is crucial for the development of next-generation NNRTIs with improved resistance profiles. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the treatment of HIV-1 infection.
References
- 1. Quantum computational analysis for drug resistance of HIV-1 reverse transcriptase to nevirapine through point mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Drug Resistant Mutations in HIV-1 CRF07_BC Variants Selected by Nevirapine In Vitro | PLOS One [journals.plos.org]
- 5. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Simple and rapid determination of the enzyme kinetics of HIV-1 reverse transcriptase and anti-HIV-1 agents by a fluorescence based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cms.hivdb.org [cms.hivdb.org]
- 10. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Groundbreaker: An In-depth Technical Guide to the Discovery and Development of Nevirapine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevirapine, a pioneering non-nucleoside reverse transcriptase inhibitor (NNRTI), marked a significant milestone in the history of antiretroviral therapy. As the first NNRTI to gain regulatory approval, it introduced a novel mechanism for combating Human Immunodeficiency Virus Type 1 (HIV-1) and became a cornerstone of combination therapy regimens worldwide. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, synthesis, and clinical evaluation of Nevirapine, tailored for professionals in the field of drug development and infectious disease research.
Discovery and Preclinical Development
Nevirapine (brand name Viramune) was discovered by Karl D. Hargrave and his team at Boehringer Ingelheim Pharmaceuticals in the late 1980s.[1][2] Its discovery was the result of a random screening program aimed at identifying novel inhibitors of HIV-1 reverse transcriptase (RT), the critical viral enzyme responsible for transcribing viral RNA into DNA.[3]
Mechanism of Action
Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators by competing with natural deoxynucleotides for the enzyme's active site, Nevirapine is a non-competitive inhibitor.[4][5] It binds to a specific, allosteric hydrophobic pocket on the p66 subunit of the HIV-1 RT, approximately 10 Å away from the catalytic site.[1][6] This binding induces a conformational change in the enzyme, particularly affecting the "primer grip" and distorting the dNTP binding site, which ultimately inactivates the enzyme and halts DNA synthesis.[7][8] This unique mechanism of action provided a new avenue for antiretroviral drug development and a crucial component for combination therapies to overcome drug resistance. Notably, Nevirapine is not active against HIV-2 RT, as the structure of its NNRTI binding pocket differs significantly.[9]
In Vitro Activity
Early enzymatic and cell culture assays demonstrated Nevirapine's potent and specific activity against HIV-1.
| Assay Type | Target | IC₅₀ Value | Reference |
| Enzyme Assay | Wild-Type HIV-1 RT | 84 nM | [4] |
| Cell Culture | HIV-1 Replication in C8166 cells | 40 nM | [4][10] |
| Cell Culture | HIV-1 Replication (WT RT vector) | 36 ± 17 nM | [11] |
| Cell Culture | HIV-1 Replication (AZT-Resistant RT vector) | 27 ± 1 nM | [11] |
| Table 1: In Vitro Inhibitory Concentration (IC₅₀) of Nevirapine. |
Chemical Synthesis and Manufacturing
The chemical synthesis of Nevirapine has evolved since its initial development to improve yield and reduce costs. The core structure is a dipyridodiazepinone. One established method involves the reaction of 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide with cyclopropylamine, followed by a cyclization step to form the final Nevirapine molecule.[2][12]
Experimental Protocol: One-Pot Preparation of Nevirapine
The following protocol is a summarized example based on patented synthesis processes.[9][13]
Materials:
-
Methyl 2-cyclopropylaminonicotinate (Me-CAN)
-
2-chloro-3-amino-4-picoline (CAPIC)
-
Sodium Hydride (NaH)
-
Diglyme (solvent)
-
Cyclohexane
-
Glacial Acetic Acid
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a suitable reactor, charge CAPIC and diglyme. Add sodium hydride (NaH) as a 60% dispersion in mineral oil.
-
Amide Formation: Slowly add a solution of Me-CAN in diglyme to the reactor while maintaining the temperature between 60-65°C. This reaction forms the intermediate, 2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine.
-
Cyclization: After the initial reaction is complete, increase the temperature of the reaction mixture to 80-85°C. The strong base (NaH) facilitates an intramolecular cyclization, closing the diazepine ring to form crude Nevirapine.
-
Precipitation and Isolation: Cool the reaction mixture to approximately 25°C. Add cyclohexane and glacial acetic acid to adjust the pH to 6-8, causing the crude Nevirapine to precipitate. Further cool the suspension to 0-10°C and stir for at least one hour.
-
Filtration and Washing: Isolate the product by vacuum filtration. Wash the filter cake successively with water and a 20% ethanol/water mixture.
-
Drying: Dry the product under vacuum at 90-110°C to a constant weight to yield crude Nevirapine.
-
Purification: Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., aqueous ethanol) to meet pharmacopeial standards.
Pharmacokinetics and Metabolism
Nevirapine is characterized by good oral bioavailability and extensive hepatic metabolism, which involves autoinduction.
Absorption, Distribution, and Elimination
Nevirapine is readily absorbed (>90%) following oral administration.[9] It is approximately 60% bound to plasma proteins. Elimination is primarily through biotransformation, with less than 5% of the parent drug excreted unchanged in the urine.[14]
Metabolism
Nevirapine is extensively metabolized by hepatic cytochrome P450 isoenzymes, primarily CYP3A4 and CYP2B6.[15][16] This process leads to the formation of several hydroxylated metabolites (2-, 3-, 8-, and 12-hydroxynevirapine), which are subsequently conjugated with glucuronic acid and excreted renally.[9][14] A key characteristic of Nevirapine is its ability to induce its own metabolism (autoinduction). This results in a decrease in its terminal-phase half-life from approximately 45 hours after a single dose to 25-30 hours at steady-state (after 2-4 weeks of therapy).[17]
Pharmacokinetic Parameters
| Parameter | Single Dose (200 mg) | Multiple Dose (200 mg BID) | Reference |
| T₁₂ (Half-life) | ~45 hours | 25 - 30 hours | [17] |
| Tₘₐₓ (Time to Peak) | ~90 minutes | Not Applicable | [13] |
| Clearance (CL/F) | Increases 1.5 to 2-fold | Steady State | [15][17] |
| Table 2: Key Pharmacokinetic Parameters of Immediate-Release Nevirapine. |
Clinical Development and Efficacy
Nevirapine was first approved by the U.S. Food and Drug Administration (FDA) in June 1996 for adults and in September 1998 for children, making it the first approved NNRTI.[1]
Landmark Clinical Trials
HIVNET 012 Trial (Prevention of Mother-to-Child Transmission): This pivotal trial, initiated in Uganda in 1997, demonstrated that a simple and inexpensive regimen could significantly reduce perinatal HIV transmission.[2][18]
-
Protocol: HIV-positive pregnant women received a single 200 mg oral dose of Nevirapine at the onset of labor. Their infants received a single 2 mg/kg oral dose within 72 hours of birth.[19]
-
Efficacy: This regimen reduced the risk of HIV-1 transmission by nearly 50% at 14-16 weeks postpartum compared to a short course of zidovudine.[2]
-
Significance: The results led the World Health Organization to endorse this regimen in many resource-limited settings, preventing thousands of infant HIV infections.[18]
VERxVE Trial (Extended-Release Formulation): This Phase III trial compared the efficacy and safety of a once-daily extended-release (XR) formulation to the twice-daily immediate-release (IR) formulation in treatment-naïve patients.[19]
-
Design: A randomized, double-blind, active-controlled trial in 1,011 patients, who also received tenofovir/emtricitabine.[19]
-
Efficacy: At 48 weeks, Nevirapine XR was non-inferior to Nevirapine IR. In patients with a baseline viral load ≤100,000 copies/mL, virologic response (HIV-1 RNA <50 copies/mL) was 85.9% for XR vs. 79.2% for IR. For those with a baseline viral load >100,000 copies/mL, the response was 73.2% for XR vs. 70.9% for IR.[19]
TRANxITION Trial (Switching to Extended-Release): This trial evaluated the efficacy and safety of switching virologically suppressed patients from the IR to the XR formulation.[4][11]
-
Design: An open-label, randomized (2:1), non-inferiority study.[11]
-
Efficacy: At 48 weeks, the proportion of patients maintaining virologic suppression (HIV-1 RNA <50 copies/mL) was 88.5% in the IR arm and 88.8% in the XR arm, demonstrating non-inferiority.[1][20]
| Trial | Formulation | Patient Population | Primary Endpoint (Week 48) | CD4+ Cell Change (Mean) | Reference |
| ARTEN | IR | Treatment-Naïve | 67% with HIV-1 RNA <50 copies/mL | +170 cells/µL | [19][21] |
| VERxVE | XR vs. IR | Treatment-Naïve | 73.2% vs. 70.9% with HIV-1 RNA <50 copies/mL (High VL) | Not Reported | [19] |
| TRANxITION | XR vs. IR | Virologically Suppressed (Switch) | 88.8% vs. 88.5% with HIV-1 RNA <50 copies/mL | +52.1 vs. +81.6 cells/mm³ | [4][20] |
| Table 3: Summary of Efficacy Data from Key Nevirapine Clinical Trials. |
Safety and Toxicology
The primary toxicities associated with Nevirapine are cutaneous and hepatic.
-
Rash: The most common adverse event is a rash, which typically occurs early in treatment.[22] A 14-day lead-in period with a reduced dose (200 mg once daily) is mandatory to decrease the frequency and severity of rash.[23]
-
Hepatotoxicity: Severe, life-threatening, and in some cases fatal, hepatotoxicity has been reported. The risk is greatest during the first 6 weeks of therapy and is higher in women with CD4+ counts >250 cells/mm³ and men with CD4+ counts >400 cells/mm³. For this reason, initiating Nevirapine in treatment-naïve patients with CD4 counts above these thresholds is not recommended unless the benefit outweighs the risk.[23]
Experimental Protocol: In Vitro Cytotoxicity Assay
This is a generalized protocol for assessing drug-induced cytotoxicity in a liver cell line.
Objective: To determine the concentration at which Nevirapine induces cytotoxicity in human liver cells (HepG2). Materials:
-
HepG2 cells
-
Cell culture medium (e.g., EMEM with 10% FBS)
-
Nevirapine stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (colorimetric or luminescent)
Procedure:
-
Cell Seeding: Culture HepG2 cells to ~80% confluence. Trypsinize, count, and seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Nevirapine in the cell culture medium. Remove the old medium from the plates and add the medium containing different concentrations of Nevirapine. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[22]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. For an MTT assay, this involves adding the MTT solution and incubating until formazan crystals form, followed by solubilization. For a CellTiter-Glo® assay, the reagent is added to measure ATP content as an indicator of cell viability.[22]
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the concentration-response curve and determine the CC₅₀ (50% cytotoxic concentration) value using non-linear regression analysis.
Conclusion
The discovery and development of Nevirapine represent a pivotal chapter in the management of HIV/AIDS. Its novel, non-competitive mechanism of action broadened the therapeutic arsenal and was instrumental in establishing the efficacy of combination antiretroviral therapy. Through extensive preclinical and clinical investigation, its pharmacokinetic profile, metabolic pathways, efficacy, and safety have been well-characterized, leading to its widespread use globally, including its critical role in preventing mother-to-child transmission. The continued development of formulations like the extended-release tablet demonstrates its enduring place in HIV treatment. This guide has provided a technical deep-dive into the multifaceted journey of Nevirapine from a laboratory compound to a life-saving medication.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 48-week efficacy and safety of transitioning virologically stable HIV-1 patients from nevirapine IR 200 mg BID to nevirapine XR 400 mg QD (TRANxITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]
- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 9. Pharmacokinetics and safety of early nevirapine-based antiretroviral therapy for neonates at high risk for perinatal HIV infection: a phase 1/2 proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Twenty-four-week efficacy and safety of switching virologically suppressed HIV-1-infected patients from nevirapine immediate release 200 mg twice daily to nevirapine extended release 400 mg once daily (TRANxITION) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]
- 12. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 13. pnas.org [pnas.org]
- 14. Appendix A: Pediatric Antiretroviral Drug Information - Nevirapine | NIH [clinicalinfo.hiv.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological and clinical evidence of nevirapine immediate- and extended-release formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ClinConnect | Switching Nevirapine Immediate Release( IR) Based [clinconnect.io]
- 20. reframeDB [reframedb.org]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. drugs.com [drugs.com]
- 23. japsonline.com [japsonline.com]
An In-depth Technical Guide to the Nevirapine Binding Site on HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nevirapine binding site on the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT), a critical target for antiretroviral therapy. The document details the molecular interactions, mechanism of inhibition, and the structural basis of drug resistance. Quantitative binding data, detailed experimental protocols, and illustrative diagrams are presented to facilitate a deeper understanding for researchers in the field of virology and drug development.
The Nevirapine Binding Pocket: A Non-Competitive Allosteric Site
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a hydrophobic pocket on the p66 subunit of HIV-1 RT.[1] This binding site is distinct from the active site where nucleotide incorporation occurs, making Nevirapine a non-competitive inhibitor. The pocket is located approximately 10 Å from the catalytic aspartate residues (Asp110, Asp185, and Asp186) within the palm subdomain of the p66 subunit. The binding of Nevirapine is an allosteric mechanism, meaning it inhibits the enzyme's function by inducing a conformational change at a site other than the active site.[1]
The NNRTI binding pocket (NNIBP) is predominantly hydrophobic and is not fully formed in the absence of the inhibitor. The binding of Nevirapine induces a significant conformational change, particularly in the positioning of key amino acid residues that line the pocket.
Molecular Interactions and Key Residues
The binding of Nevirapine within the NNIBP is stabilized by a network of hydrophobic and aromatic interactions. Key amino acid residues that form the binding pocket and directly interact with Nevirapine include:
-
Tyrosine 181 (Y181) and Tyrosine 188 (Y188): These two aromatic residues are crucial for the high-affinity binding of Nevirapine. They form significant pi-stacking interactions with the drug molecule.
-
Leucine 100 (L100), Lysine 103 (K103), Valine 106 (V106), Valine 179 (V179), and Proline 236 (P236): These residues contribute to the hydrophobic environment of the pocket, forming van der Waals contacts with Nevirapine.
-
Phenylalanine 227 (F227) and Tryptophan 229 (W229): These aromatic residues also contribute to the hydrophobic and aromatic interactions with the inhibitor.
Mechanism of Allosteric Inhibition
The binding of Nevirapine to the NNIBP triggers a cascade of conformational changes that ultimately lock the enzyme in an inactive state.
-
Conformational Change: Upon binding, Nevirapine induces a reorientation of the Y181 and Y188 side chains.[2]
-
Distortion of the Polymerase Active Site: This initial change leads to a distortion of the catalytic triad (Asp110, Asp185, Asp186), rendering it catalytically incompetent for DNA synthesis.
-
Repositioning of the "Primer Grip": The binding of Nevirapine also causes a repositioning of the "primer grip," a region of the enzyme responsible for correctly positioning the primer strand for nucleotide incorporation. This displacement prevents the efficient binding and positioning of the nucleic acid substrate.
-
Inhibition of Enzyme Flexibility: The overall conformational changes induced by Nevirapine reduce the flexibility of the thumb and fingers subdomains of the RT, which is essential for the processive nature of DNA synthesis.
dot
References
In Vitro Antiviral Activity Spectrum of Nevirapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the combination antiretroviral therapy for HIV-1 infection. This technical guide provides an in-depth overview of the in vitro antiviral activity spectrum of Nevirapine, with a primary focus on its well-established efficacy against Human Immunodeficiency Virus Type 1 (HIV-1). This document summarizes quantitative data on its potency, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows. While highly potent against HIV-1, this guide also addresses the limited in vitro activity of Nevirapine against other viral pathogens, underscoring its specificity.
Introduction
Nevirapine is a potent and highly specific non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT), the essential enzyme for converting the viral RNA genome into proviral DNA.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Nevirapine does not compete with nucleoside triphosphates but binds to an allosteric site on the p66 subunit of the RT, inducing a conformational change that inhibits the enzyme's catalytic activity.[2][3] This guide delves into the extensive in vitro data that characterizes the antiviral profile of Nevirapine.
In Vitro Antiviral Activity Against HIV-1
Nevirapine demonstrates potent activity against wild-type HIV-1 in various cell lines, including peripheral blood mononuclear cells (PBMCs), monocyte-derived macrophages, and lymphoblastoid cell lines.
Quantitative Data: Potency Against Wild-Type and Resistant HIV-1 Strains
The in vitro potency of Nevirapine is typically measured by the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based assays. The 50% cytotoxic concentration (CC50) is also determined to assess the drug's selectivity index (SI = CC50/EC50).
| Virus Strain | Assay Type | Cell Line | IC50 / EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| HIV-1 (Wild-Type) | Enzyme Assay | - | 84 | - | - | [1] |
| HIV-1 (Wild-Type) | Cell-based | Various | 40 | >100 | >2500 | [1] |
| HIV-1 RF | XTT Assay | CEM-SS | 1.5 | - | - | [4] |
| HIV-1 Subtype C | Cell-based | MT-4 | 4.88 | - | - | [4] |
| HIV-1 Env-pseudovirus | Luciferase Assay | Jurkat E6-1 | 40 | - | - | [4] |
| HIV-1 (Y181C mutant) | Enzyme Assay | - | >10,000 | - | - | [1] |
| HIV-1 (K103N mutant) | Cell-based | - | Increased resistance | - | - | [3] |
| HIV-1 (Y188C mutant) | Enzyme Assay | - | Significantly reduced susceptibility | - | - | [1] |
Note: IC50, EC50, and CC50 values can vary depending on the specific experimental conditions, including the cell line, virus strain, and assay methodology used.
Spectrum of Antiviral Activity Beyond HIV-1
Extensive in vitro testing has revealed that Nevirapine's antiviral activity is highly specific to HIV-1. It does not exhibit significant activity against HIV-2 reverse transcriptase.[5] Studies have also shown a lack of meaningful in vitro activity against a range of other DNA and RNA viruses.
| Virus | In Vitro Activity | Reference |
| HIV-2 | No significant activity | [5] |
| Hepatitis B Virus (HBV) | No significant activity | |
| Hepatitis C Virus (HCV) | No significant activity | |
| Cytomegalovirus (CMV) | No significant activity | |
| Influenza Virus | No significant activity | |
| Zika Virus | No significant activity | |
| Ebola Virus | No significant activity | |
| SARS-CoV-2 | No significant activity |
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
Nevirapine functions by binding to a hydrophobic pocket in the p66 subunit of HIV-1 RT, which is distinct from the active site where nucleoside analogs bind.[2][3] This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into DNA.
Caption: Mechanism of Nevirapine's allosteric inhibition of HIV-1 Reverse Transcriptase.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to evaluate the antiviral activity and cytotoxicity of Nevirapine.
HIV-1 Reverse Transcriptase Enzyme Inhibition Assay
This assay directly measures the ability of Nevirapine to inhibit the enzymatic activity of purified HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Nevirapine stock solution
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of Nevirapine in the reaction buffer.
-
In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and the diluted Nevirapine or control (buffer only).
-
Initiate the reaction by adding the purified HIV-1 RT enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Add [³H]-dTTP to the reaction and continue incubation.
-
Stop the reaction by adding cold TCA.
-
Precipitate the radiolabeled DNA by incubating on ice.
-
Collect the precipitate by filtering the solution through glass fiber filters.
-
Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of RT inhibition for each Nevirapine concentration compared to the control and determine the IC50 value.
Caption: Workflow for an HIV-1 Reverse Transcriptase enzyme inhibition assay.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the concentration of Nevirapine required to inhibit virus-induced cell death or plaque formation in a cell culture system.
Materials:
-
Susceptible host cell line (e.g., HeLa-CD4-LTR-β-gal, MT-4)
-
HIV-1 laboratory strain
-
Cell culture medium and supplements
-
Nevirapine stock solution
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Seed the host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of Nevirapine in the cell culture medium.
-
Infect the cell monolayers with a known titer of HIV-1 for a defined adsorption period (e.g., 1-2 hours).
-
Remove the virus inoculum.
-
Add the medium containing the different concentrations of Nevirapine or control (medium only).
-
Overlay the cells with a semi-solid medium (agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.
-
Incubate the plates for several days until visible plaques are formed in the control wells.
-
Fix the cells (e.g., with formalin).
-
Stain the cells with crystal violet. Viable cells will stain, while areas of virus-induced cell death (plaques) will remain clear.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each Nevirapine concentration compared to the control and determine the EC50 value.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration of Nevirapine that is toxic to the host cells.
Materials:
-
Host cell line (same as used in the antiviral assay)
-
Cell culture medium and supplements
-
Nevirapine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the host cells in a 96-well plate.
-
Add serial dilutions of Nevirapine to the wells. Include a cell-only control (no drug).
-
Incubate the plate for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each Nevirapine concentration compared to the control and determine the CC50 value.
Caption: General experimental workflow for in vitro antiviral and cytotoxicity testing.
Conclusion
The in vitro antiviral profile of Nevirapine is characterized by its high potency and specificity for HIV-1. Its mechanism of action as an allosteric inhibitor of reverse transcriptase is well-defined. While highly effective against its target, Nevirapine's limited spectrum of activity against other viruses underscores the importance of targeted drug development. The experimental protocols detailed in this guide provide a framework for the continued evaluation of Nevirapine and the discovery of new antiviral agents. This comprehensive understanding of Nevirapine's in vitro characteristics is crucial for its appropriate use in clinical settings and for guiding future research in antiretroviral drug discovery.
References
- 1. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 3. Nevirapine - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
A Comprehensive Technical Guide to the Preclinical Pharmacokinetics of Nevirapine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of Nevirapine in key preclinical animal models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of Nevirapine, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Quantitative Pharmacokinetic Parameters of Nevirapine in Preclinical Models
The pharmacokinetic profile of Nevirapine has been characterized in several preclinical species. The following tables summarize key pharmacokinetic parameters, offering a comparative view across different animal models, doses, and routes of administration.
Table 1: Pharmacokinetic Parameters of Nevirapine in Rats
| Dose | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | Reference |
| 8 mg/rat (p.o.) | Oral | 4.10 | ~2 | 45.3 | ~7.5 | - | - | [1] |
| 4 mg/rat (i.v.) | Intravenous | - | - | 35.8 | ~7.2 | 1.86 | - | [1] |
| 50 mg/kg (p.o.) | Oral (nanosuspension) | 2.8 ± 0.3 | 1.5 | 15.4 ± 1.2 | - | - | - | [2] |
| 50 mg/kg (p.o.) | Oral (marketed suspension) | 1.9 ± 0.2 | 2.0 | 10.8 ± 1.1 | - | - | - | [2] |
| 20 mg/kg (p.o.) | Oral (with FCZ) | - | - | Increased 7.4-fold | - | - | - | [3] |
| 20 mg/kg (p.o.) | Oral (with KCZ) | - | - | Increased 2.1-fold | - | - | - | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; p.o.: per os (oral); i.v.: intravenous; FCZ: Fluconazole; KCZ: Ketoconazole.[1][2][3]
Table 2: Pharmacokinetic Parameters of Nevirapine in Other Preclinical Species
| Species | Dose | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |
| Mouse | - | - | - | - | - | - | Data not readily available in cited literature |
| Rabbit | - | - | - | - | - | - | Data not readily available in cited literature |
| Cynomolgus Monkey | 20 mg/kg | Oral | - | - | - | - | [4] |
| Chimpanzee | - | Oral | - | - | - | 11 to 24 | [4] |
Further research is required to populate the pharmacokinetic parameters for mice and rabbits comprehensively.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical pharmacokinetic studies. Below are synthesized protocols for common experiments involving Nevirapine.
Animal Models and Husbandry
-
Species: Male Wistar rats (190-220 g), NMRI albino mice (20-30 g).[2][5]
-
Housing: Standard environmental conditions with controlled temperature (23 ± 2°C), relative humidity (60%), and a 12-hour light/dark cycle.[5]
-
Diet: Standard laboratory chow and water available ad libitum.
-
Acclimatization: Animals are typically acclimatized to the laboratory environment for at least one week before the experiment.
Drug Administration
Oral Administration (Gavage) in Rats:
-
Formulation: Nevirapine can be administered as a suspension. For nanosuspension studies, it may be prepared using methods like the nanoedge technique with stabilizers such as Lutrol F 127 or Poloxamer 407 and hydroxypropyl methyl cellulose.[2] Marketed suspensions can also be used for comparison.[2]
-
Dose Preparation: The required dose (e.g., 50 mg/kg) is calculated based on the animal's body weight.[2] The drug is suspended in a suitable vehicle, such as water.
-
Administration: Animals are fasted overnight prior to dosing to ensure gastric emptying. A specified volume of the drug suspension is administered directly into the stomach using a rat oral feeding tube (gavage needle).[2]
Sample Collection and Processing
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.33, 0.66, 1, 1.5, 2, 3, 4, 6, 9, and 12 hours) post-administration.[2] The retro-orbital venous plexus is a common site for blood collection in rats.[2] In rabbits, the marginal ear vein can be used.
-
Sample Processing:
-
Blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation (e.g., 1500 x g for 15 minutes at 4°C).
-
The separated plasma is transferred to clean tubes and stored frozen (e.g., at -80°C) until analysis.
-
Bioanalytical Method for Nevirapine Quantification in Plasma
High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample (e.g., 100 µL), an internal standard (e.g., dicloxacillin or 3-isobutyl-1-methyl xanthine) is added.[6]
-
A precipitating agent, such as acetonitrile or cold methanol, is added to precipitate plasma proteins.[2][6]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is transferred to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Column: A reverse-phase column, such as a C18 or C8 column, is commonly employed (e.g., Waters Atlantis dC18, HiQ sil C18 HS).[6][7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and organic solvents (e.g., acetonitrile, methanol) is used. The composition can be isocratic or a gradient.[6][7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where Nevirapine has significant absorbance, typically around 220 nm or 260 nm.[7]
-
-
Quantification: The concentration of Nevirapine in the plasma samples is determined by comparing the peak area ratio of Nevirapine to the internal standard against a calibration curve prepared with known concentrations of the drug.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and metabolic pathways.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Experimental workflow for a typical preclinical pharmacokinetic study of Nevirapine.
Metabolic Pathways of Nevirapine in Preclinical Models
Caption: Major metabolic pathways of Nevirapine in preclinical animal models.
Discussion
Nevirapine is readily absorbed after oral administration in most preclinical species, with the parent drug being extensively metabolized primarily through oxidation and subsequent glucuronidation.[8] The primary sites of metabolism are the liver, involving cytochrome P450 enzymes such as CYP3A and CYP2B6.[9] The major metabolites identified across species include 2-, 3-, 8-, and 12-hydroxynevirapine and their corresponding glucuronide conjugates.[8] 4-carboxynevirapine, a secondary oxidation product of 12-hydroxynevirapine, is also a significant metabolite.[8]
The pharmacokinetic profile of Nevirapine can be influenced by co-administered drugs that are inhibitors or inducers of these metabolic enzymes. For instance, co-administration with the antifungal agents ketoconazole and fluconazole has been shown to increase the systemic exposure (AUC) of Nevirapine in rats, indicating metabolic inhibition.[3]
Understanding the pharmacokinetic and metabolic profile of Nevirapine in these preclinical models is essential for interpreting toxicology studies and for predicting its pharmacokinetic behavior in humans. The data presented in this guide serves as a valuable resource for researchers involved in the development of new antiretroviral therapies and for those investigating the complex drug-drug interactions associated with Nevirapine.
References
- 1. Pharmacokinetic Interaction between Nevirapine and Nortriptyline in Rats: Inhibition of Nevirapine Metabolism by Nortriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterisation of Nevirapine Oral Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative prediction of in vivo drug interactions between nevirapine and antifungal agents from in vitro data in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on some neuropharmacological properties of Nevirapine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting [scielo.org.za]
- 8. Biotransformation of nevirapine, a non-nucleoside HIV-1 reverse transcriptase inhibitor, in mice, rats, rabbits, dogs, monkeys, and chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Basis for Nevirapine's Specificity for HIV-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the specificity of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), for Human Immunodeficiency Virus Type 1 (HIV-1). We will delve into its mode of action, the structural features of its binding site, and the key differences between HIV-1 and HIV-2 reverse transcriptase that account for Nevirapine's selective activity. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations to illustrate critical pathways and workflows.
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), the viral enzyme responsible for converting the viral RNA genome into DNA, a crucial step in the HIV life cycle.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates for binding at the enzyme's active site, Nevirapine binds to a distinct, allosteric site on the p66 subunit of the enzyme.[1] This binding pocket is a hydrophobic pocket located approximately 10 angstroms from the catalytic site.[2]
The binding of Nevirapine to this allosteric pocket induces a conformational change in the three-dimensional structure of the reverse transcriptase enzyme.[2] This structural alteration distorts the catalytic site, thereby inhibiting the polymerase activity of the enzyme and preventing the synthesis of viral DNA.[1]
Quantitative Analysis of Nevirapine's Inhibitory Activity
The inhibitory potency of Nevirapine against HIV-1 RT has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to measure the efficacy of an inhibitor.
| Parameter | HIV-1 Reverse Transcriptase | HIV-2 Reverse Transcriptase | Reference |
| IC50 (Enzyme Assay) | 84 nM | Not inhibited | [3] |
| IC50 (Cell Culture) | 40 nM | Not active | [3][4] |
| Ki | 270 µM | Not inhibited | [5] |
The Structural Basis of Specificity: HIV-1 vs. HIV-2 Reverse Transcriptase
The remarkable specificity of Nevirapine for HIV-1 over HIV-2 is rooted in the structural differences within the NNRTI binding pocket of their respective reverse transcriptase enzymes.[3][6] While the overall structures of HIV-1 and HIV-2 RT share significant homology, key amino acid substitutions within the Nevirapine binding site of HIV-2 RT render it insensitive to the drug.[3]
Crucial to Nevirapine's binding to HIV-1 RT are the presence of two tyrosine residues at positions 181 and 188.[3][7] These aromatic residues form significant interactions with the drug molecule, stabilizing its position within the hydrophobic pocket. In HIV-2 RT, these tyrosine residues are replaced by other amino acids that do not facilitate favorable interactions with Nevirapine.[3] Site-directed mutagenesis studies have demonstrated that substituting the corresponding amino acids from HIV-2 RT into HIV-1 RT at positions 181 and 188 dramatically decreases the enzyme's sensitivity to Nevirapine.[3]
Experimental Protocols
HIV-1 Reverse Transcriptase Enzyme Inhibition Assay (Non-Radioactive)
This protocol describes a non-radioactive method for determining the inhibitory activity of compounds like Nevirapine against purified HIV-1 reverse transcriptase. This assay is based on the principle of pyrosequencing, which measures the release of pyrophosphate (PPi) during DNA synthesis.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Nevirapine (or other test compounds)
-
Poly(A) template
-
Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Pyrosequencing enzyme mixture (e.g., ATP sulfurylase, luciferase)
-
Substrate for luciferase (luciferin)
-
96-well microplates (white, for luminescence reading)
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Dilute the purified HIV-1 RT to the desired concentration in reaction buffer.
-
Prepare a serial dilution of Nevirapine or the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in reaction buffer.
-
Prepare a master mix containing the poly(A) template, oligo(dT) primer, and dNTPs in reaction buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of the diluted Nevirapine or test compound to the appropriate wells. Include wells with solvent only as a negative control and a known inhibitor as a positive control.
-
Add the purified HIV-1 RT to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Initiate the reverse transcription reaction by adding the template/primer/dNTP master mix to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detect Pyrophosphate Release:
-
Add the pyrosequencing enzyme mixture and luciferin substrate to each well.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of PPi generated, which is directly related to the RT activity.
-
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based HIV-1 Replication Assay
This protocol outlines a cell-based assay to determine the antiviral activity of Nevirapine by measuring the inhibition of HIV-1 replication in a susceptible cell line. This assay typically measures the production of the viral p24 antigen, a marker of viral replication.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, TZM-bl)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Nevirapine (or other test compounds)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well cell culture plates
-
p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Culture the HIV-1 permissive cells in appropriate cell culture medium.
-
On the day of the assay, harvest the cells and adjust the cell density to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
-
Assay Setup:
-
Prepare a serial dilution of Nevirapine or the test compound in cell culture medium.
-
In a 96-well plate, add the diluted compound to the appropriate wells. Include wells with medium only as a cell control and wells with infected, untreated cells as a virus control.
-
Add the prepared cell suspension to all wells.
-
-
Viral Infection:
-
Add a pre-titered amount of HIV-1 to all wells except for the cell control wells. The amount of virus should be sufficient to cause a detectable level of infection but not overwhelming cytotoxicity.
-
Incubate the plate in a CO2 incubator at 37°C for a specified period (e.g., 5-7 days).
-
-
Measurement of Viral Replication (p24 ELISA):
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Determine the concentration of p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each concentration of the test compound relative to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of Nevirapine's allosteric inhibition of HIV-1 RT.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
The specificity of Nevirapine for HIV-1 is a well-defined example of targeted antiviral therapy. Its mechanism of action, involving allosteric inhibition through binding to a specific hydrophobic pocket in the HIV-1 reverse transcriptase, highlights the importance of structural biology in drug design. The key amino acid differences in this binding pocket between HIV-1 and HIV-2 RT provide a clear molecular basis for Nevirapine's selective efficacy. The experimental protocols detailed herein offer standardized methods for the continued evaluation of NNRTIs and the investigation of drug resistance mechanisms. This in-depth understanding is crucial for the development of new and more potent antiretroviral agents to combat the global HIV/AIDS epidemic.
References
- 1. A highly sensitive aptamer-based HIV reverse transcriptase detection assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HIV-1 and HIV-2 Reverse Transcriptases: Different Mechanisms of Resistance to Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
Structural Analogs of Nevirapine: A Technical Guide to Their Potential Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevirapine, a dipyridodiazepinone, was the first non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1] NNRTIs are a critical component of highly active antiretroviral therapy (HAART), functioning by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the viral genome.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function. Despite its success, the clinical utility of nevirapine has been hampered by the rapid emergence of drug-resistant viral strains and instances of severe hepatotoxicity.[2] This has spurred extensive research into the development of structural analogs of nevirapine with improved potency against wild-type and resistant strains of HIV-1, as well as more favorable safety profiles. This technical guide provides an in-depth overview of the key structural analogs of nevirapine, their reported biological activities, the experimental protocols used for their evaluation, and the structure-activity relationships (SAR) that govern their potential as next-generation NNRTIs.
Data Presentation: Biological Activity of Nevirapine Analogs
The following tables summarize the quantitative data for various nevirapine analogs, providing a comparative view of their anti-HIV activity and cytotoxicity. The data has been compiled from multiple peer-reviewed studies.
Table 1: In Vitro Anti-HIV-1 Activity of Nevirapine and Key Analogs
| Compound/Analog | Modification | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Nevirapine | - | HIV-1 Replication | CEM | 0.09 | >1000 | >11111 | [3] |
| Compound 3 | 5-{[4-(4-chlorophenyl)piperazin-1-yl]methyl} | HIV-1 Replication | CEM | 0.0159 | >1000 | >62893 | [3] |
| 2-Nitro-NVP | 2-Nitro substitution | HIV-RT Inhibition | - | 0.721 (IC50) | - | - | [4] |
| 12-d3-NVP | Deuterated 12-methyl group | HIV-RT Inhibition | - | 0.910 (IC50) | - | - | [4] |
| 3-Bromo-NVP | 3-Bromo substitution | HIV-RT Inhibition | - | 2.78 (IC50) | - | - | [4] |
| Compound 5a | Cyclopropyl substituent | HIV-1 RT Inhibition | - | 1.07 nM (IC50) | - | - | [5] |
| Compound 5b | Cyclopropyl substituent | HIV-1 RT Inhibition | - | 0.86 nM (IC50) | - | - | [5] |
| Compound 1c-1e | Aromatic substituent at position 2 | HIV-RT Inhibition | - | 20-33 nM (IC50) | - | - | [6] |
| Compound 1f-1g | Aromatic substituent at position 8 with ethyl linker | HIV-RT Inhibition | - | 50-80 nM (IC50) | - | - | [6] |
| Compound 1j-1k | Aromatic substituent at position 8 with ethyl linker | HIV-RT Inhibition | - | 20-50 nM (IC50) | - | - | [6] |
EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration. IC50: 50% inhibitory concentration against the enzyme.
Structure-Activity Relationship (SAR) Studies
The development of nevirapine analogs has been guided by extensive structure-activity relationship studies. The dipyridodiazepinone core of nevirapine serves as a crucial scaffold for interaction with the NNRTI binding pocket of HIV-1 RT.[1] Key insights from SAR studies include:
-
Modifications at the N-1 and C-11 positions: The substitution pattern at these positions on the dipyridodiazepinone ring system is critical for activity against both wild-type and mutant RT.[6]
-
Substitutions at the C-2 and C-8 positions: Introduction of aromatic or heteroaromatic substituents at these positions can enhance potency, particularly against resistant strains like those with the Y181C mutation.[7] The addition of an ethyl linker at the 8-position has also been shown to be beneficial.[6]
-
Introduction of flexible side chains: The incorporation of flexible side chains, such as the piperazinyl-methyl group in Compound 3, can lead to a significant increase in antiviral potency.[3]
-
Cyclopropyl Substituents: The presence of cyclopropyl groups, as seen in compounds 5a and 5b, has been shown to result in highly potent inhibition of HIV-1 RT.[5]
Experimental Protocols
The evaluation of nevirapine analogs involves a series of standardized in vitro assays to determine their efficacy and toxicity.
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.
-
Principle: The assay measures the incorporation of digoxigenin- and biotin-labeled dUTP into a DNA molecule using a poly(A) template and an oligo(dT) primer. The amount of incorporated labeled nucleotides is proportional to the RT activity.
-
Materials:
-
HIV-1 Reverse Transcriptase (recombinant)
-
Colorimetric RT assay kit (e.g., from Roche Diagnostics) containing reaction buffer, dNTP mix (with labeled dUTP), poly(A)/oligo(dT) template/primer, lysis buffer, anti-digoxigenin-POD antibody, and ABTS substrate.
-
Test compounds (nevirapine analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Nevirapine as a positive control.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and nevirapine.
-
In a microplate, add the reaction buffer, dNTP mix, template/primer, and the test compound or control.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-digoxigenin-POD antibody and incubate.
-
Wash the plate again.
-
Add the ABTS substrate and incubate until a color develops.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[8]
-
Cell-Based Anti-HIV-1 Assay
This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.
-
Principle: Susceptible human T-cell lines (e.g., CEM, MT-4) are infected with HIV-1 in the presence of varying concentrations of the test compound. The inhibition of viral replication is typically measured by quantifying the amount of a viral protein (e.g., p24 antigen) or by using a reporter gene assay.
-
Materials:
-
Human T-cell line (e.g., CEM, MT-4).
-
HIV-1 viral stock.
-
Cell culture medium and supplements.
-
Test compounds and nevirapine.
-
96-well cell culture plates.
-
Method for quantifying viral replication (e.g., p24 ELISA kit).
-
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of the test compounds and nevirapine to the wells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plate at 37°C in a CO2 incubator for a period of time that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using an ELISA kit.
-
Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.
-
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the toxicity of the compounds to the host cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
-
Materials:
-
Human T-cell line (same as used in the anti-HIV assay).
-
Test compounds and a vehicle control (e.g., DMSO).
-
MTT solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate under the same conditions as the anti-HIV assay.
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percent cytotoxicity for each compound concentration and determine the CC50 value.[10][11]
-
Mandatory Visualizations
HIV-1 Replication Cycle
Caption: The seven stages of the HIV-1 replication cycle within a host CD4+ T-cell.
Mechanism of NNRTI Action
Caption: Allosteric inhibition of HIV-1 RT by a nevirapine analog.
Experimental Workflow: Anti-HIV Drug Screening
Caption: A generalized workflow for screening nevirapine analogs for anti-HIV activity and cytotoxicity.
References
- 1. Dipyridodiazepinone analogs as human immunodeficiency virus type 1-specific non-nucleoside reverse transcriptase inhibitors: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction as reverse transcriptase inhibitors: theoretical and experimental investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4.7. HIV RT and IN Inhibition Assays [bio-protocol.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Methodological & Application
Application Notes: Protocol for Testing Nevirapine Susceptibility in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] It functions by binding directly to the reverse transcriptase enzyme, which is crucial for the replication of the HIV-1 virus.[3] This binding occurs at an allosteric site, inducing a conformational change in the enzyme that inhibits its activity and ultimately halts the conversion of the viral RNA genome into DNA.[3][4]
Due to the potential for the development of drug resistance, it is critical to assess the susceptibility of HIV-1 isolates to Nevirapine.[1][5] This is often achieved through in vitro cell culture-based assays. These assays are essential for monitoring the effectiveness of antiretroviral therapy, for guiding treatment decisions, and in the discovery and development of new antiretroviral agents.
This document provides detailed protocols for determining the susceptibility of HIV-1 to Nevirapine in cell culture. The primary assays described are the MTT assay for assessing cell viability and the p24 antigen capture ELISA for quantifying viral replication.
Mechanism of Action
Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase.[6] It binds to a hydrophobic pocket near the active site of the enzyme, specifically interacting with amino acid residues such as tyrosine 181 and tyrosine 188.[6][7] This binding event alters the three-dimensional structure of the enzyme's substrate-binding site, thereby impeding the synthesis of viral DNA.[3][4] Notably, Nevirapine is not effective against HIV-2, as the structure of the HIV-2 reverse transcriptase pocket confers intrinsic resistance to NNRTIs.[7]
Data Presentation
Table 1: In Vitro Activity of Nevirapine against HIV-1
| Parameter | Value | Cell Line | Assay Method | Reference |
| IC50 | 40 nM | Various | HIV-1 Replication | [6][8] |
| IC50 | 84 nM | N/A | Enzyme Assay | [6][8] |
| IC50 | 0.540 µM | N/A | HIV Reverse Transcriptase Inhibition | [9] |
| EC50 | 0.00488 µM | MT-4 cells | Virus-induced Cytopathicity | [8] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.
Experimental Protocols
Cell Line Maintenance and Preparation
A variety of human T-cell lines are suitable for HIV-1 replication and Nevirapine susceptibility testing. Commonly used cell lines include MT-4, CEM, and C8166.[10] Reporter cell lines, such as CEM-GFP, can also be utilized for more rapid, fluorescence-based assessments of viral infection.[11]
Protocol:
-
Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cell cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain a cell density of approximately 5 x 10^5 to 1 x 10^6 cells/mL.
-
Prior to initiating an experiment, assess cell viability using a method such as trypan blue exclusion. Viability should be greater than 95%.
-
On the day of the experiment, harvest the cells by centrifugation and resuspend them in fresh culture medium at the desired concentration.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12] It is crucial to determine the cytotoxicity of Nevirapine to ensure that any observed antiviral effect is not due to cell death.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[13]
-
Prepare serial dilutions of Nevirapine in culture medium.
-
Add 100 µL of the Nevirapine dilutions to the appropriate wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[14]
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[13]
-
Incubate the plate for 3-4 hours at 37°C.[12]
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of Nevirapine that reduces cell viability by 50%.
Antiviral Susceptibility Assay (p24 Antigen Capture ELISA)
The HIV-1 p24 antigen is a core viral protein, and its concentration in the cell culture supernatant is proportional to the extent of viral replication.[15]
Protocol:
-
In a 96-well plate, mix 50 µL of a pretitered amount of HIV-1 virus stock with 50 µL of serial dilutions of Nevirapine.
-
Incubate the virus-drug mixture for 1 hour at 37°C.
-
Add 100 µL of susceptible target cells (e.g., MT-4 cells) at a concentration of 1 x 10^5 cells/mL to each well.
-
Include wells with cells and virus but no drug (virus control) and wells with cells only (cell control).
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
On day 7, centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant for p24 antigen analysis.
-
Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit according to the manufacturer's instructions.[15][16][17]
-
The assay typically involves the following steps:
-
Addition of cell culture supernatants and lysis buffer to microtiter wells coated with a monoclonal antibody to HIV-1 p24.[16]
-
Incubation to allow binding of the p24 antigen.
-
Washing to remove unbound materials.
-
Addition of a biotinylated anti-HIV-1 antibody, followed by incubation and washing.[16]
-
Addition of streptavidin-horseradish peroxidase (HRP), followed by incubation and washing.[16]
-
Addition of a substrate solution (e.g., TMB) to produce a colored product.[16]
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Construct a dose-response curve and calculate the Nevirapine concentration that inhibits p24 production by 50% (IC50) relative to the virus control.
Visualizations
Caption: Experimental workflow for Nevirapine susceptibility testing.
Caption: Nevirapine's mechanism of action on HIV-1 reverse transcriptase.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 4. Nevirapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. texaschildrens.org [texaschildrens.org]
- 15. ablinc.com [ablinc.com]
- 16. hanc.info [hanc.info]
- 17. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for In Vitro Combination Therapy of Nevirapine with NRTIs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in combination with nucleoside reverse transcriptase inhibitors (NRTIs) against the Human Immunodeficiency Virus Type 1 (HIV-1).
Introduction
The combination of different classes of antiretroviral drugs is the cornerstone of modern HIV-1 therapy. The rationale behind combination therapy is to enhance antiviral efficacy, reduce drug dosages to minimize toxicity, and delay or prevent the emergence of drug-resistant viral strains. In vitro studies are crucial for the initial assessment of drug-drug interactions, providing the foundational data for further preclinical and clinical development.
Nevirapine acts by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an allosteric site distinct from the enzyme's active site.[1] This binding induces a conformational change that inhibits the catalytic activity of the RT enzyme.[1] NRTIs, such as Zidovudine (AZT), Lamivudine (3TC), and Stavudine (d4T), are nucleoside analogs that, after intracellular phosphorylation to their active triphosphate forms, compete with natural deoxynucleotides for incorporation into the growing viral DNA chain.[2] Their incorporation leads to chain termination, thus halting the reverse transcription process.[3]
The distinct mechanisms of action of Nevirapine and NRTIs provide a strong basis for their combined use, with the potential for synergistic or additive antiviral effects.
Data Presentation: In Vitro Interactions of Nevirapine with NRTIs
The interaction between Nevirapine and various NRTIs has been consistently shown to be beneficial in in vitro studies, ranging from additive to synergistic, with no evidence of antagonism.[3][4]
| Drug Combination | Interaction | Cell System | Virus Strain | Endpoint Assay | Reference |
| Nevirapine + Zidovudine (AZT) | Synergistic | Stimulated Peripheral Blood Lymphocytes (PBLs) | HIV-1 | p24 Antigen Release | [4] |
| Nevirapine + Lamivudine (3TC) | Additive to Synergistic | Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | Not Specified | [3] |
| Nevirapine + Stavudine (d4T) | Additive to Synergistic | Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | Not Specified | [3] |
| Nevirapine + Didanosine (ddI) | Additive to Synergistic | Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | Not Specified | [3] |
Note: The degree of synergy can be quantified using the Combination Index (CI), calculated based on the median-effect principle. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. While the cited literature confirms synergy, specific CI values were not consistently reported in the initial search results.
Experimental Protocols
Protocol for In Vitro Anti-HIV Drug Combination Assay (Checkerboard Method)
This protocol outlines a checkerboard assay to determine the in vitro interaction between Nevirapine and an NRTI. The endpoint is the measurement of HIV-1 p24 antigen production.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Nevirapine and NRTI (e.g., Zidovudine) stock solutions
-
96-well cell culture plates
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Preparation and Stimulation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with PHA (2 µg/mL).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
After 72 hours, wash the cells to remove PHA and resuspend in complete RPMI-1640 medium supplemented with IL-2 (10 U/mL).
-
-
Checkerboard Drug Dilution:
-
Prepare serial dilutions of Nevirapine and the NRTI in complete RPMI-1640 medium in separate 96-well plates (master plates).
-
In a new 96-well plate (test plate), add 50 µL of the appropriate Nevirapine dilution to each well in a row.
-
Add 50 µL of the appropriate NRTI dilution to each well in a column. This creates a matrix of drug combinations.
-
Include wells with each drug alone (in duplicate) and wells with no drug (virus control).
-
-
Cell Infection and Treatment:
-
Infect the stimulated PBMCs with the HIV-1 strain at a multiplicity of infection (MOI) of 0.01 to 0.1 for 2 hours at 37°C.
-
Wash the cells to remove the virus inoculum and resuspend them at a concentration of 2 x 10^5 cells/mL in complete RPMI-1640 medium with IL-2.
-
Add 100 µL of the infected cell suspension to each well of the test plate containing the drug dilutions.
-
-
Incubation and Endpoint Measurement:
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
On day 7, collect the cell culture supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 Antigen ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each drug concentration and combination compared to the virus control.
-
Analyze the data using the median-effect principle to determine the Combination Index (CI). This can be done using software like CalcuSyn or CompuSyn.
-
Protocol for HIV-1 Reverse Transcriptase (RT) Activity Assay
This protocol provides a general method for measuring the activity of HIV-1 RT, which can be adapted to assess the inhibitory effects of Nevirapine and NRTIs.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.3, 75 mM KCl, 2 mM DTT, 5 mM MgCl2, 0.05% Nonidet P-40)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Unlabeled dTTP
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT), and a mixture of [³H]-dTTP and unlabeled dTTP.
-
Prepare serial dilutions of the inhibitor (Nevirapine or the activated triphosphate form of the NRTI) in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a microcentrifuge tube, combine the reaction mixture, the inhibitor dilution, and the recombinant HIV-1 RT.
-
Initiate the reaction by incubating at 37°C for a defined period (e.g., 60 minutes).
-
-
Precipitation and Filtration:
-
Stop the reaction by adding ice-cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the newly synthesized DNA.
-
Collect the precipitate by filtering the mixture through a glass fiber filter.
-
Wash the filter multiple times with 5% TCA and then with ethanol to remove unincorporated nucleotides.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each inhibitor concentration compared to the no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor that reduces RT activity by 50%).
-
Protocol for In Vitro Selection of Nevirapine-Resistant HIV-1
This protocol describes a method for selecting for Nevirapine-resistant HIV-1 variants in cell culture, which can be used to study the impact of combination therapy on resistance development.[5][6]
Materials:
-
HIV-1 laboratory strain
-
Susceptible host cells (e.g., MT-4 cells or stimulated PBMCs)
-
Nevirapine stock solution
-
Complete cell culture medium
-
p24 Antigen ELISA kit or RT activity assay kit
Procedure:
-
Initial Infection and Drug Selection:
-
Infect the host cells with the HIV-1 strain at a low MOI (e.g., 0.01).
-
Culture the infected cells in the presence of a low concentration of Nevirapine (e.g., at or slightly above the IC50).
-
Monitor viral replication by measuring p24 antigen or RT activity in the culture supernatant every 3-4 days.
-
-
Dose Escalation:
-
When viral replication rebounds to a predetermined level (e.g., >50% of the no-drug control), harvest the culture supernatant containing the virus.
-
Use this virus-containing supernatant to infect fresh host cells.
-
Culture the newly infected cells in the presence of a higher concentration of Nevirapine (e.g., 2- to 5-fold increase).
-
-
Iterative Selection:
-
Repeat the process of monitoring viral replication, harvesting the virus, and escalating the drug concentration for several passages.
-
Continue this process until the virus can replicate in the presence of high concentrations of Nevirapine.
-
-
Characterization of Resistant Virus:
-
Determine the IC50 of the selected virus for Nevirapine and other antiretroviral drugs to assess cross-resistance.
-
Sequence the reverse transcriptase gene of the resistant virus to identify mutations associated with resistance.
-
Visualizations
HIV-1 Life Cycle and Inhibition by Nevirapine and NRTIs
Caption: HIV-1 life cycle and points of inhibition by Nevirapine and NRTIs.
Experimental Workflow for In Vitro Drug Combination Assay
Caption: Workflow for determining in vitro drug synergy using a checkerboard assay.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Nevirapine synergistically inhibits HIV-1 replication in combination with zidovudine, interferon or CD4 immunoadhesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Drug Resistant Mutations in HIV-1 CRF07_BC Variants Selected by Nevirapine In Vitro | PLOS One [journals.plos.org]
- 6. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: An Experimental Model for Studying Nevirapine Resistance Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a key component in combination antiretroviral therapy for HIV-1.[1] It functions by binding to an allosteric hydrophobic pocket on the HIV-1 reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA.[2][3] This binding induces a conformational change that disrupts the enzyme's catalytic site, thereby inhibiting viral replication.[3][4] However, the clinical efficacy of Nevirapine is often limited by the rapid emergence of drug-resistant viral strains.[5]
Understanding the mechanisms of resistance and developing strategies to overcome it are critical for effective long-term treatment. This document provides detailed application notes and protocols for establishing an experimental model to study the development of Nevirapine resistance in vitro and in vivo.
Mechanism of Nevirapine Action and Resistance
Nevirapine acts as a non-competitive inhibitor of HIV-1 RT.[3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), it does not compete with nucleoside triphosphates.[2] Instead, it binds to a pocket approximately 10 Å away from the active site, inducing a structural change that inhibits the enzyme's function.[4][6]
Resistance to Nevirapine arises from specific amino acid substitutions in the RT enzyme, primarily within or near the NNRTI binding pocket.[7] These mutations can reduce the binding affinity of the drug through steric hindrance or the loss of favorable hydrophobic interactions.[8] The development of resistance can occur rapidly, sometimes within weeks of starting monotherapy.[5]
Experimental Models for Studying Resistance
Both in vitro and in vivo models are utilized to study the dynamics of Nevirapine resistance.
In Vitro Model: Cell Culture-Based Selection
The most common experimental model involves the serial passage of HIV-1 in cell culture in the presence of escalating concentrations of Nevirapine.[9][10] This method mimics the selective pressure that leads to the emergence of resistant variants in patients.
-
Cell Lines:
-
Peripheral Blood Mononuclear Cells (PBMCs): Considered the gold standard for culturing clinical HIV-1 isolates.[9]
-
T-cell Lines: Immortalized cell lines such as CEM-GFP, C8166-R5, and MT4-R5 are often used due to their robust growth and high levels of virus production.[11][12]
-
Reporter Cell Lines: TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR, are frequently used for quantifying viral infection and drug susceptibility.[9]
-
In Vivo Model: RT-SHIV Infected Macaques
An established animal model utilizes a chimeric simian-human immunodeficiency virus (SHIV) where the SIV reverse transcriptase gene is replaced with the HIV-1 RT gene (RT-SHIV).[13] This allows for the study of resistance development to HIV-1 specific inhibitors in a controlled in vivo setting.
-
Animal Model: Cynomolgus monkeys (Macaca fascicularis) are infected with the RT-SHIV construct.[13]
-
Treatment: The infected monkeys are treated with Nevirapine, and the emergence of resistance mutations is monitored over time by analyzing viral RNA from plasma samples.[13] This model has successfully reproduced clinically relevant mutations such as K103N and Y181C.[13]
Experimental Protocols
Protocol 1: In Vitro Induction of Nevirapine Resistance
This protocol describes the dose-escalation method to select for Nevirapine-resistant HIV-1 variants in PBMC cultures.[9]
-
Preparation:
-
Isolate PBMCs from healthy donor blood.
-
Activate PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2).
-
Prepare a stock of wild-type HIV-1 virus.
-
-
Infection and Initial Selection:
-
Infect activated PBMCs with the wild-type HIV-1 strain.
-
Culture the infected cells in multiple parallel wells.
-
Add Nevirapine to the culture medium at a starting concentration of 5 nM. Include an untreated well as a control.[9]
-
-
Virus Passaging and Dose Escalation:
-
Culture for 3-7 days. At the end of each passage, harvest the culture supernatant containing the virus.
-
Measure viral replication, typically by quantifying p24 antigen levels in the supernatant.
-
Use the harvested virus to infect fresh, activated PBMCs for the next passage.
-
If the viral replication in the Nevirapine-treated well is greater than 20% of the untreated control, double the concentration of Nevirapine for the next passage.[9]
-
If replication is less than 5%, the concentration may be too high, and the selection should be restarted from the previous concentration.[9]
-
-
Completion:
-
Continue this process for approximately 25 passages or until a high level of resistance is achieved (e.g., growth in >60 µM Nevirapine).[9]
-
Harvest and store the final resistant virus stock at -80°C for characterization.
-
Protocol 2: Phenotypic Analysis (IC50 Determination)
This protocol uses a TZM-bl reporter cell line to determine the 50% inhibitory concentration (IC50) of Nevirapine for wild-type and resistant viral strains.[9]
-
Cell Plating:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
-
Drug Dilution:
-
Prepare serial dilutions of Nevirapine in culture medium. A typical range would be from 0.01 µM to 100 µM.
-
-
Infection:
-
Add a standardized amount of virus (wild-type or resistant) to the wells containing the different drug concentrations. Perform each concentration in triplicate. Include "virus only" (no drug) and "cells only" (no virus) controls.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C.[9]
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the "virus only" control.
-
Plot the percent inhibition against the drug concentration (on a log scale) and use non-linear regression analysis to calculate the IC50 value.[14]
-
Protocol 3: Genotypic Analysis (Mutation Detection)
This protocol outlines the steps to identify mutations in the reverse transcriptase gene of the resistant virus.
-
Viral RNA Extraction:
-
Extract viral RNA from the supernatant of the resistant virus culture using a commercial viral RNA extraction kit.
-
-
Reverse Transcription and PCR (RT-PCR):
-
Synthesize cDNA from the viral RNA using a reverse transcriptase enzyme.
-
Amplify the pol gene (which contains the RT coding region) from the cDNA using specific primers.
-
-
Sequencing:
-
Purify the PCR product.
-
Sequence the amplified DNA using Sanger sequencing or Next-Generation Sequencing (NGS). Standard genotypic assays require a mutation to be present in at least 20-30% of the viral population to be detected.[15]
-
-
Sequence Analysis:
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation and comparison.
Table 1: Common Nevirapine Resistance Mutations and Their Impact
| Mutation | Amino Acid Change | Fold-Change in Resistance (Approx.) | Primary Resistance Mechanism | References |
| K103N | Lysine to Asparagine | 20-50 fold | Steric hindrance, alters pocket entrance. | [13],[17] |
| V106A/M | Valine to Alanine/Methionine | 10-50 fold | Alters hydrophobic interactions within the binding pocket. | [9] |
| Y181C | Tyrosine to Cysteine | >100 fold | Loss of a critical pi-stacking interaction with the drug. | [5],[10] |
| Y188C/L | Tyrosine to Cysteine/Leucine | >50 fold (C), >100 fold (L) | Loss of key hydrophobic contacts with the drug. | [15],[18] |
| G190A | Glycine to Alanine | >20 fold | Steric clash with the drug's pyridinone ring. | [5],[17] |
Table 2: Example Phenotypic Susceptibility Data
| Virus Strain | Nevirapine IC50 (µM) | Fold-Change in Resistance | References |
| Wild-Type (HIV-1) | 0.540 | 1.0 (Reference) | [19] |
| Site-directed Mutant (Y181C) | >40 | >100 | [10] |
| In Vitro Selected Variant (Combination) | 15.8 | ~29 | [9] |
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nevirapine resistance mutations of human immunodeficiency virus type 1 selected during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Molecular dynamics study of HIV-1 RT-DNA-nevirapine complexes explains NNRTI inhibition and resistance by connection mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Identification of Drug Resistant Mutations in HIV-1 CRF07_BC Variants Selected by Nevirapine In Vitro | PLOS One [journals.plos.org]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An in vivo model for HIV resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nevirapine Resistance by Timing of HIV Type 1 Infection in Infants Treated with Single-Dose Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Me-Better Drug Design Based on Nevirapine and Mechanism of Molecular Interactions with Y188C Mutant HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
How to synthesize Nevirapine derivatives for research purposes
Application Notes & Protocols for the Synthesis of Nevirapine and Its Analogs for Research Applications
This document provides detailed methodologies for the synthesis of Nevirapine and its derivatives, tailored for researchers, scientists, and professionals in drug development. The protocols outlined below are based on established and improved synthetic routes, offering high yields and purity.
Introduction
Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] For research purposes, the synthesis of Nevirapine and its derivatives is crucial for structure-activity relationship (SAR) studies, the investigation of metabolic pathways, and the development of next-generation NNRTIs with improved efficacy and reduced side effects.[3] This guide details a highly efficient, two-step, one-pot synthesis of Nevirapine, along with purification protocols and a summary of expected yields and purity.
Mechanism of Action
Nevirapine functions by binding directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of viral RNA into DNA.[1][4][5] This binding is non-competitive with respect to the nucleoside triphosphates and induces a conformational change in the enzyme, distorting the active site and inhibiting its polymerase activity.[1][4] This ultimately prevents the synthesis of viral DNA, thereby halting the replication of the virus.[4]
Caption: Mechanism of Action of Nevirapine.
Quantitative Data Summary
The following table summarizes the yields and purity obtained from an improved, efficient synthesis process for Nevirapine.
| Step | Product | Yield (%) | Purity (%) (by HPLC) |
| Crude Synthesis | Crude Nevirapine | 91 | ~98.4 |
| Purification/Recrystallization | Purified Nevirapine | 96 | 100 |
| Overall Process | Nevirapine API | ~87 | >99.5 |
Experimental Protocols
One-Pot Synthesis of Crude Nevirapine
This protocol describes a streamlined, two-step synthesis of Nevirapine in a single reaction vessel, which has been shown to have an overall yield of approximately 87%.[6]
Materials:
-
2-Chloro-3-amino-4-picoline (CAPIC)
-
Methyl 2-cyclopropylaminonicotinate (Me-CAN)
-
Sodium hydride (60% dispersion in mineral oil)
-
Diglyme
-
Glacial acetic acid
-
Cyclohexane
-
Ethanol
-
Water, purified
-
Nitrogen gas supply
-
Round-bottom flask with magnetic stirrer, thermocouple, and addition funnel
Procedure:
-
Reaction Setup: In a 3-neck round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-amino-4-picoline (CAPIC) and diglyme. Stir the mixture at room temperature.
-
Addition of Sodium Hydride: Carefully add sodium hydride (60% in oil) to the flask.
-
Addition of Me-CAN: Slowly add a solution of methyl 2-cyclopropylaminonicotinate (Me-CAN) in diglyme to the reaction mixture.
-
First Reaction Step (Formation of CYCLOR): Heat the reaction mixture to 60-65 °C and maintain this temperature for approximately 1-2 hours, or until the reaction is complete as monitored by HPLC.
-
Second Reaction Step (Cyclization): After the formation of the intermediate (CYCLOR) is complete, increase the temperature of the reaction mixture to 80-85 °C and hold for 2-3 hours to facilitate cyclization.
-
Quenching: Cool the reaction mixture to 0-5 °C. Slowly and carefully quench the excess sodium hydride by the dropwise addition of water, ensuring the temperature does not exceed 50 °C.
-
Solvent Removal: Distill off a portion of the diglyme/water mixture under reduced pressure at 70-80 °C.
-
Precipitation: Add purified water to dissolve any salts. Follow this with the addition of cyclohexane and ethanol. Adjust the pH of the mixture to 6-8 by adding glacial acetic acid, which will cause the crude Nevirapine to precipitate as a solid.
-
Isolation: Isolate the crude Nevirapine by vacuum filtration and wash the solid with water.
Purification of Nevirapine by Recrystallization
Materials:
-
Crude Nevirapine
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Activated carbon
-
Celite
-
Purified water
-
Ice/water bath
Procedure:
-
Dissolution: Suspend the crude Nevirapine in purified water in a round-bottom flask and cool the mixture to 0-5 °C in an ice/water bath.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise while maintaining the temperature below 5 °C to dissolve the Nevirapine.
-
Decolorization: Add activated carbon to the solution and stir for a short period to remove colored impurities.
-
Filtration: Filter the solution through a pad of Celite to remove the activated carbon. Rinse the filter pad with small portions of cold water.
-
Precipitation: Transfer the clear filtrate to a clean flask and cool to 0-5 °C. Slowly add a sodium hydroxide solution to adjust the pH, causing the purified Nevirapine to precipitate.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum at 90-110 °C to a constant weight. The isolated yield of purified Nevirapine is typically around 96% with a purity of 100% by HPLC.[6][7]
Experimental Workflow Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 5. Nevirapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 7. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
Application Notes and Protocols for Cell-Based Screening of Nevirapine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevirapine is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] It functions by binding to an allosteric site on the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and halting the viral replication cycle.[1] Accurate and reliable in vitro methods are crucial for the continued development and screening of Nevirapine and other antiretroviral compounds. This document provides detailed protocols for key cell-based assays to determine the efficacy of Nevirapine against HIV-1.
Mechanism of Action of Nevirapine
Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase, meaning it does not compete with the natural nucleoside triphosphate substrates.[1] Its binding site is a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme. This allosteric inhibition is highly specific to HIV-1 RT; Nevirapine shows no significant activity against HIV-2 RT or human DNA polymerases.
Key Cell-Based Assays for Efficacy Screening
The following assays are fundamental for evaluating the antiviral activity of Nevirapine and other antiretroviral compounds in a cell-based setting.
-
HIV-1 p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in cell culture supernatants, which is a direct marker of viral replication.
-
Reverse Transcriptase (RT) Activity Assay: This assay directly measures the activity of the viral enzyme targeted by Nevirapine.
-
Cytotoxicity Assay (MTT Assay): This assay is crucial to ensure that the observed reduction in viral replication is due to the specific antiviral activity of the compound and not due to toxicity to the host cells.
Experimental Workflow
A typical workflow for screening the efficacy of Nevirapine involves a series of sequential and parallel assays to determine its antiviral potency and its effect on host cell viability.
Quantitative Data Summary
The efficacy of Nevirapine is typically reported as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), while its toxicity is reported as the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.
| Parameter | Cell Line | HIV-1 Strain | Value | Reference |
| IC₅₀ (Enzyme Assay) | - | Recombinant RT | 84 nM | [1][2] |
| IC₅₀ (Cell Culture) | Various | Wild-Type | 40 nM | [1][2] |
| EC₅₀ | TZM-bl | Wild-Type | 0.059 µM - 1.41 µM (for analogs) | [3] |
| IC₅₀ | Various | Wild-Type RT | 20-80 nM (for analogs) | [3] |
| IC₅₀ | Recombinant CYP3A4 | - | 0.540 µM | [4] |
Experimental Protocols
HIV-1 p24 Antigen Capture ELISA
This protocol is adapted from commercially available kits and published methods.[5][6][7]
Materials:
-
96-well microtiter plates coated with anti-HIV-1 p24 monoclonal antibody
-
Cell culture supernatant from HIV-1 infected cells treated with Nevirapine
-
Recombinant HIV-1 p24 standard
-
Lysis buffer
-
Detector antibody: Biotinylated anti-HIV-1 p24 polyclonal antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatants from Nevirapine-treated and untreated (control) HIV-1 infected cells.
-
Clarify the supernatants by centrifugation at 1,000 x g for 10 minutes to remove cells and debris.
-
-
Assay Procedure:
-
Add 20 µL of lysis buffer to each well of the antibody-coated microplate.
-
Add 200 µL of standards, controls, and clarified supernatants to the appropriate wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Wash the plate 4-5 times with wash buffer.
-
Add 100 µL of the detector antibody to each well and incubate at 37°C for 60 minutes.
-
Wash the plate as described above.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.
-
Wash the plate as described above.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the recombinant p24 standards.
-
Determine the concentration of p24 in the samples by interpolating from the standard curve.
-
Calculate the percentage of inhibition of p24 production for each Nevirapine concentration compared to the untreated control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the log of Nevirapine concentration and fitting the data to a dose-response curve.
-
Colorimetric Reverse Transcriptase (RT) Activity Assay
This protocol is based on the principle of a non-radioactive ELISA-based RT assay.[8][9][10][11]
Materials:
-
Cell culture supernatant containing viral particles
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
Template/primer (e.g., poly(A)/oligo(dT))
-
Nucleotide mix (dATP, dCTP, dGTP, dTTP, and digoxigenin-dUTP/biotin-dUTP)
-
Streptavidin-coated microtiter plate
-
Anti-digoxigenin-POD (peroxidase) conjugate
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution
-
Stop solution
-
Wash buffer
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
Collect and clarify cell culture supernatants as described for the p24 ELISA.
-
-
RT Reaction:
-
In a separate reaction tube or plate, mix the clarified supernatant with the reaction buffer, template/primer, and nucleotide mix.
-
Incubate at 37°C for 1-2 hours to allow for the synthesis of the labeled DNA.
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated microtiter plate.
-
Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the plate.
-
Wash the plate 3-5 times with wash buffer.
-
Add the anti-digoxigenin-POD conjugate and incubate for 1 hour at 37°C.
-
Wash the plate as described above.
-
Add the ABTS substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction if necessary.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm.
-
The absorbance is directly proportional to the RT activity.
-
Calculate the percentage of inhibition of RT activity for each Nevirapine concentration compared to the untreated control.
-
Determine the EC₅₀ value as described for the p24 ELISA.
-
MTT Cytotoxicity Assay
This protocol provides a method to assess the effect of Nevirapine on the viability of the host cells.[12][13][14]
Materials:
-
Target cells (e.g., TZM-bl, MT-4)
-
Nevirapine dilution series
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the target cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Add 100 µL of medium containing various concentrations of Nevirapine to the wells (in triplicate).
-
Include a "cells only" control (medium only) and a "no cells" blank (medium only).
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Incubate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
Gently mix the contents of the wells.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Calculate the percentage of cell viability for each Nevirapine concentration relative to the "cells only" control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the log of Nevirapine concentration and fitting the data to a dose-response curve.
-
Conclusion
The described cell-based assays provide a robust framework for the in vitro evaluation of Nevirapine's efficacy and cytotoxicity. Consistent application of these detailed protocols will yield reliable and reproducible data, which is essential for the preclinical assessment of antiretroviral compounds and for further studies into drug resistance and mechanism of action. Researchers should always include appropriate positive and negative controls in each assay to ensure the validity of the results.
References
- 1. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ablinc.com [ablinc.com]
- 7. ablinc.com [ablinc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Reverse Transcriptase Assay, colorimetric [sigmaaldrich.com]
- 10. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of human immunodeficiency virus (HIV) by colorimetric assay for reverse transcriptase activity on magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Animal Models for In Vivo Pharmacokinetic Assessment of Nevirapine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for HIV-1 infection. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity. Preclinical in vivo studies using various animal models are indispensable for characterizing the pharmacokinetics of Nevirapine before human clinical trials. This document provides detailed application notes and protocols for conducting in vivo pharmacokinetic testing of Nevirapine in common animal models.
Animal Models in Nevirapine Pharmacokinetic Studies
A range of animal species has been utilized to study the pharmacokinetics of Nevirapine, each offering unique advantages. The choice of model often depends on the specific research question, cost, and handling considerations. Commonly used models include mice, rats, rabbits, dogs, and non-human primates such as monkeys and chimpanzees.[1] Rats are frequently favored for early pharmacokinetic studies due to their size, which allows for adequate blood sampling, and their physiological similarities to humans in terms of drug transporters, providing good predictive value for oral drug absorption.[2]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of Nevirapine observed in various animal models. These values can vary depending on the dose, formulation, and specific strain of the animal used.
| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Reference |
| Rat | 10 (IV) | Intravenous | - | - | - | 9.8 | [3] |
| 10 (PO) | Oral | - | 8 | - | 8.19 | [3] | |
| 20 (PO) in Cynomolgus Monkeys | Oral | - | 2 | - | - | [4] | |
| Dog (Beagle) | 1 (IV) | Intravenous | 1.23 | - | 2.6 | 20.0 | [3] |
| 2 (PO) | Oral | 0.181 | - | 3.02 | 24.3 | [3] | |
| Chimpanzee | - | Oral | - | - | - | 11-24 | [4] |
Note: '-' indicates data not available in the cited sources. AUC values may be reported as AUC(0-last) or AUC(0-infinity).
Experimental Protocols
Oral Gavage Administration of Nevirapine in Rodents
Oral gavage is a standard method for precise oral administration of substances in rodents.
Materials:
-
Nevirapine suspension or solution
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip[5]
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg for mice and 10-20 ml/kg for rats.[5]
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark the needle to ensure it is not inserted too far.[5]
-
Restraint: Restrain the animal firmly, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.[6]
-
Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow as the needle enters the esophagus. Do not force the needle.[5]
-
Substance Administration: Once the needle is correctly positioned, administer the Nevirapine suspension/solution slowly and steadily.[6]
-
Needle Removal: After administration, gently remove the needle in the same direction it was inserted.
-
Monitoring: Observe the animal for a few minutes post-procedure for any signs of distress, such as labored breathing or fluid coming from the nose.[5][6]
Blood Sample Collection for Pharmacokinetic Analysis in Rats
Serial blood sampling is crucial for constructing a pharmacokinetic profile. Several methods can be employed for blood collection in rats.
Materials:
-
Sterile needles or lancets
-
Microcentrifuge tubes (with or without anticoagulant, e.g., EDTA, for plasma or serum, respectively)
-
Pipettes
-
Centrifuge
-
Anesthetic (if required by protocol)
Procedure (Subclavian Vein Collection - Conscious Rat):
-
Animal Restraint: Properly restrain the rat to allow access to the subclavian region.
-
Site Preparation: Locate the subclavian triangular fossa between the neck and the forelimb. The collection site is approximately 2-3 mm toward the head from the lowest point of the fossa. Shave the area if necessary and disinfect with 75% alcohol.[7]
-
Blood Collection: Insert a sterile needle into the subclavian vein and gently aspirate the required blood volume (typically 200-250 µL for pharmacokinetic studies).[7]
-
Sample Processing:
-
For Plasma: Immediately transfer the blood into a microcentrifuge tube containing an anticoagulant. Gently invert the tube 8-10 times to mix. Centrifuge at approximately 2000 x g for 10-15 minutes to separate the plasma.[7][8]
-
For Serum: Transfer the blood into a tube without anticoagulant and allow it to clot for about 20 minutes. Centrifuge to separate the serum.[8]
-
-
Storage: Store the collected plasma or serum samples at -80°C until analysis.[9]
Other viable blood collection methods in rats include tail vein, retro-orbital plexus (requires high skill and is often discouraged due to potential for injury), and saphenous vein sampling.[7][10]
Quantification of Nevirapine in Plasma by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for quantifying Nevirapine concentrations in biological matrices.
Principle: This method involves protein precipitation to extract Nevirapine from the plasma, followed by separation and detection using an HPLC system with UV detection.
Materials and Reagents:
-
HPLC system with UV detector
-
C18 analytical column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
Nevirapine reference standard
-
Internal standard (e.g., Dicloxacillin or 3-Isobutyl-1-methyl xanthine)[11][12]
-
Plasma samples
Procedure:
-
Sample Preparation (Protein Precipitation): a. To a known volume of plasma sample (e.g., 200 µL), add an internal standard. b. Add a precipitating agent, such as cold acetonitrile, to precipitate the plasma proteins.[1][11] c. Vortex the mixture thoroughly. d. Centrifuge at high speed (e.g., 7852 x g for 10 minutes) to pellet the precipitated proteins.[13] e. Carefully collect the supernatant for analysis.
-
Chromatographic Conditions (Example):
-
Analysis: a. Inject a specific volume of the supernatant into the HPLC system. b. Record the chromatograms and determine the peak areas for Nevirapine and the internal standard.
-
Quantification: a. Prepare a calibration curve by spiking known concentrations of Nevirapine into blank plasma and processing them in the same way as the study samples. b. Plot the ratio of the peak area of Nevirapine to the peak area of the internal standard against the corresponding Nevirapine concentration. c. Use the linear regression equation from the calibration curve to determine the concentration of Nevirapine in the unknown samples.
Visualizations
Nevirapine Metabolic Pathway
Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, before excretion. The major metabolic pathway involves hydroxylation at various positions on the Nevirapine molecule.
Caption: Major metabolic pathways of Nevirapine.
Experimental Workflow for a Typical In Vivo Pharmacokinetic Study
The following diagram illustrates the logical flow of a standard in vivo pharmacokinetic study of Nevirapine in an animal model.
Caption: Workflow for Nevirapine in vivo pharmacokinetic study.
References
- 1. jocpr.com [jocpr.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. journals.asm.org [journals.asm.org]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 8. idexxbioanalytics.com [idexxbioanalytics.com]
- 9. unmc.edu [unmc.edu]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Determination of Nevirapine in Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Nevirapine in solutions using various spectrophotometric methods. These methods are essential for quality control in pharmaceutical manufacturing, dissolution studies, and research applications. The protocols outlined below are based on established and validated analytical procedures.
Introduction
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] Accurate and reliable analytical methods are crucial for determining its concentration in bulk drug substances, pharmaceutical formulations, and biological fluids. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex techniques like HPLC.[2] This document details three common spectrophotometric methods: Direct UV Spectrophotometry, and two visible spectrophotometric (colorimetric) methods involving ion-pair complexation and coordination complex formation.
Methods Overview
Three primary spectrophotometric methods for Nevirapine determination are presented:
-
Direct UV Spectrophotometry: This method relies on the inherent UV absorbance of the Nevirapine molecule. It is a straightforward and rapid technique suitable for relatively pure samples.
-
Visible Spectrophotometry using Ion-Pair Complexation: This colorimetric method involves the formation of a colored complex between Nevirapine and a dye, such as Wool Fast Blue. The resulting complex is then extracted into an organic solvent for measurement.[3]
-
Visible Spectrophotometry using Coordination Complex Formation: This method is based on the reaction of Nevirapine with a metal salt, such as tetrathiocyanatocobalt(II), to form a colored coordination complex that can be quantified.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different spectrophotometric methods for Nevirapine determination.
| Parameter | Direct UV Spectrophotometry | Visible Spectrophotometry (Wool Fast Blue)[3] | Visible Spectrophotometry (Tetrathiocyanatocobalt(II))[4] |
| Wavelength (λmax) | 282 nm (in Methanol:Water)[1], 283 nm (in Methanol or Water)[6], 313 nm (in 0.1 N HCl)[6], 351 nm (in Ethanol)[7] | 590 nm[3] | 624.5 nm[5] |
| Solvent/Reagent | Methanol:Water[1], Methanol[6], Water[6], 0.1 N HCl[6], Ethanol[7] | Wool Fast Blue, Chloroform, pH buffer[3] | Tetrathiocyanatocobalt(II), pH 4 buffer[4][5] |
| Linearity Range | 1-5 µg/mL[1], 1-10 µg/mL, 10-60 µg/mL[7][8] | 50-250 µg/mL[3] | 0.2-2.0 µg/mL[4] |
| Molar Absorptivity | Not consistently reported | Not reported | 1.16 x 10⁴ L·mol⁻¹·cm⁻¹[4][5] |
| Limit of Detection (LOD) | 1.63 µg/mL | Not reported | 0.073 µg/mL[4] |
| Limit of Quantification (LOQ) | 3.12 µg/mL | Not reported | 0.222 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999, 0.9978[1], 0.9944[7] | Not reported | > 0.99 |
| Recovery | 100.21% | Statistically validated by recovery studies[3] | Successfully applied to pharmaceutical formulations[4] |
Experimental Protocols
Method 1: Direct UV Spectrophotometry
This protocol is based on the direct measurement of Nevirapine's UV absorbance.
1. Materials and Equipment:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
-
Nevirapine reference standard
-
Methanol (HPLC grade)[1]
-
Distilled or deionized water[1]
2. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of Nevirapine reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve in a small amount of methanol and then make up the volume with water to obtain a concentration of 1000 µg/mL.[1]
3. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions in the desired concentration range (e.g., 1-10 µg/mL) using a mixture of methanol and water as the diluent.[9]
4. Sample Preparation (for Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Nevirapine.
-
Transfer to a 100 mL volumetric flask, add about 70 mL of the methanol:water diluent, and sonicate for 15 minutes.
-
Make up the volume with the diluent and filter the solution.
-
Further dilute the filtrate to a concentration within the linearity range.
5. Measurement:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use the methanol:water mixture as a blank.
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is typically around 282 nm.[1]
6. Calculation:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of Nevirapine in the sample solution from the calibration curve using the linear regression equation.
Method 2: Visible Spectrophotometry using Ion-Pair Complexation with Wool Fast Blue
This method involves the formation of a colored complex that is extracted for measurement.[3]
1. Materials and Equipment:
-
Visible Spectrophotometer with 1 cm glass cuvettes
-
Separatory funnels (125 mL)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Nevirapine reference standard
-
Methanol
-
Wool Fast Blue solution
-
Buffer solution (pH specified in the original method, though not explicitly stated in the summary, a suitable acidic pH is expected for ion-pair formation)
-
Chloroform
-
Distilled water
2. Preparation of Standard Stock Solution (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of Nevirapine in methanol.[3]
3. Preparation of Working Standard Solution (100 µg/mL):
-
Dilute the stock solution with methanol to obtain a concentration of 100 µg/mL.[3]
4. Assay Procedure:
-
Into a series of 125 mL separatory funnels, add aliquots of the Nevirapine working standard solution (ranging from 0.5 mL to 2.5 mL to achieve final concentrations of 50-250 µg/mL in the aqueous phase).[3]
-
To each funnel, add 1.0 mL of the buffer solution and 1.0 mL of the Wool Fast Blue solution.[3]
-
Adjust the total volume of the aqueous phase to 15 mL with distilled water.[3]
-
Add 5.0 mL of chloroform to each funnel.[3]
-
Shake the funnels for 2 minutes to facilitate the extraction of the ion-pair complex.[3]
-
Allow the two phases to separate.
-
Collect the organic (chloroform) layer.
5. Measurement:
-
Measure the absorbance of the chloroform extract at 590 nm against a reagent blank prepared under the same conditions without the Nevirapine standard.[3]
6. Calculation:
-
Plot a calibration curve of absorbance versus the concentration of Nevirapine.
-
Determine the concentration of Nevirapine in the sample by interpolating its absorbance on the calibration curve.
Method 3: Visible Spectrophotometry using Tetrathiocyanatocobalt(II)
This protocol is based on the formation of a colored coordination complex.[4][5]
1. Materials and Equipment:
-
UV-Visible Spectrophotometer with 1 cm quartz cells
-
Analytical balance
-
Volumetric flasks and pipettes
-
Nevirapine reference standard
-
Tetrathiocyanatocobalt(II) (TTC) reagent
2. Preparation of Standard Stock Solution (e.g., 10 µg/mL):
-
Prepare a stock solution of Nevirapine of a suitable concentration (e.g., 100 µg/mL) in an appropriate solvent and then dilute to a working concentration of 10 µg/mL.
3. Assay Procedure:
-
Into a series of 10 mL calibrated flasks, pipette aliquots of the Nevirapine standard solution to achieve final concentrations in the range of 0.2-2.0 µg/mL.[4]
-
Add 2 mL of the pH 4 buffer solution to each flask.
-
Add an optimized volume of the tetrathiocyanatocobalt(II) reagent.
-
Make up the volume to 10 mL with a suitable diluent (likely the buffer solution).
4. Measurement:
-
Measure the absorbance of the resulting complex at 624.5 nm against a reagent blank.[5]
5. Calculation:
-
Construct a calibration curve by plotting absorbance versus the final concentration of Nevirapine.
-
Calculate the concentration of the unknown sample using the linear regression equation derived from the calibration curve.
Diagrams
Experimental Workflow for Direct UV Spectrophotometry
Caption: Workflow for Direct UV Spectrophotometric Analysis of Nevirapine.
Experimental Workflow for Visible Spectrophotometry (Ion-Pair Complexation)
Caption: Workflow for Nevirapine Analysis by Ion-Pair Complexation.
Logical Relationship for Method Selection
References
- 1. saudijournals.com [saudijournals.com]
- 2. pharmascholars.com [pharmascholars.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Review Article: Method Development And Validation Of Nevirapine In Bulk Dosage [ijaresm.com]
- 9. hakon-art.com [hakon-art.com]
Application Note & Protocol: In Vitro Selection of Nevirapine-Resistant HIV-1 Strains Using Long-Term Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nevirapine (NVP) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination antiretroviral therapy for HIV-1 infection. It functions by binding to an allosteric, hydrophobic pocket on the p66 subunit of the reverse transcriptase (RT) enzyme.[1][2] This binding induces a conformational change that distorts the enzyme's catalytic site, thereby inhibiting the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 life cycle.[3][4][5]
A significant challenge in antiretroviral therapy is the emergence of drug-resistant viral strains. For Nevirapine, single amino acid substitutions in the RT enzyme, such as at positions Y181, K103, G190, or Y188, can confer high-level resistance, often leading to treatment failure.[6][7][8] The Y181C mutation, for instance, dramatically reduces the binding affinity of first-generation NNRTIs by eliminating crucial aromatic ring stacking interactions.[9]
The ability to generate and characterize drug-resistant HIV-1 strains in a controlled laboratory setting is essential for understanding resistance mechanisms, evaluating the efficacy of next-generation inhibitors, and developing effective salvage therapies. This document provides a detailed protocol for the long-term culture of HIV-1 in the presence of escalating concentrations of Nevirapine to select for resistant variants. The protocol covers cell line maintenance, viral infection, drug selection, and the subsequent phenotypic and genotypic characterization of the selected virus.
Experimental Workflow
The overall process involves infecting a susceptible T-cell line with a wild-type HIV-1 strain, followed by continuous culture under increasing Nevirapine pressure. Viral replication is monitored throughout the selection process. Once a resistant virus population is established, it is harvested and characterized to determine its resistance profile (phenotype) and identify the specific mutations responsible (genotype).
Caption: Workflow for in vitro selection of Nevirapine resistance.
Detailed Experimental Protocols
Safety Precaution: All work with live HIV-1 must be performed under Biosafety Level 3 (BSL-3) containment by trained personnel.
Protocol 1: Cell Line Propagation (MT-2 Cells)
The MT-2 cell line is a human T-cell line immortalized with HTLV-1 that is highly susceptible to HIV-1 infection and clearly shows cytopathic effects (syncytia formation).[10][11]
-
Culture Medium: Prepare RPMI 1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Maintenance: Culture MT-2 cells in suspension in T-75 flasks at 37°C in a humidified 5% CO₂ incubator.
-
Subculture: Maintain cell density between 2 x 10⁵ and 9 x 10⁵ viable cells/mL.[11] To subculture, determine cell density and viability using a hemocytometer and trypan blue exclusion. Dilute the cell suspension with fresh culture medium to a seeding density of 2-3 x 10⁵ cells/mL every 2-3 days.
Protocol 2: Infection of MT-2 Cells
-
Cell Preparation: On the day of infection, seed 5 x 10⁶ viable MT-2 cells in a T-25 flask in 5 mL of culture medium.
-
Infection: Add a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01 to 0.05. This can be calculated based on a pre-titered viral stock.
-
Incubation: Incubate the flask for 4 hours at 37°C, gently mixing every hour to ensure even distribution of the virus.
-
Washing: After incubation, transfer the cell suspension to a 15 mL conical tube, centrifuge at 300 x g for 10 minutes, and discard the supernatant to remove the initial inoculum.
-
Resuspension: Resuspend the cell pellet in 10 mL of fresh culture medium and transfer back to the T-25 flask.
-
Confirmation: Culture for 3-4 days, monitoring for signs of infection such as syncytia formation and by measuring the p24 antigen concentration in the supernatant.
Protocol 3: Long-Term Selection with Nevirapine
-
Establish Cultures: From the infected culture (Protocol 2), establish two parallel T-25 flasks:
-
Control Culture: No drug added.
-
Selection Culture: Add Nevirapine at an initial concentration approximately equal to the wild-type 50% inhibitory concentration (IC50), which for HIV-1 is typically around 40 nM.[2]
-
-
Monitoring and Maintenance:
-
Every 3-4 days, collect a 1 mL aliquot of the culture supernatant from each flask for p24 antigen quantification. Store at -80°C until analysis.
-
Centrifuge the remaining cells, resuspend them in fresh medium (with the corresponding concentration of Nevirapine for the selection flask), and adjust the cell density back to ~5 x 10⁵ cells/mL.
-
-
Dose Escalation:
-
Continue monitoring p24 levels. In the selection culture, p24 levels will initially drop significantly.
-
Maintain the current Nevirapine concentration until p24 levels in the selection culture rebound to at least 20-50% of the p24 level in the no-drug control culture.[12] This indicates the emergence of a partially resistant viral population.
-
Once replication rebounds, double the concentration of Nevirapine at the next cell passage.
-
Repeat this cycle of monitoring and dose escalation. The selection process can take several weeks to months.[12]
-
-
Harvesting: Once the virus can replicate consistently and robustly at a high concentration of Nevirapine (e.g., >10 µM), harvest the culture supernatant. Centrifuge to pellet cell debris, filter through a 0.45 µm filter, and store aliquots at -80°C. This is the Nevirapine-Resistant (NVP-R) virus stock.
Protocol 4: HIV-1 p24 Antigen Quantification (ELISA)
The p24 capsid protein concentration is a reliable indicator of viral replication.[13]
-
Kit Selection: Use a commercial HIV-1 p24 ELISA kit (e.g., from Abcam, PerkinElmer, or Assay Genie).[14][15]
-
Procedure: Follow the manufacturer's protocol. A general workflow is as follows:
-
Coat a 96-well plate with a capture antibody specific for p24.
-
Add standards and serially diluted culture supernatant samples to the wells. Incubate for 1-2.5 hours.[14]
-
Wash the plate, then add a biotinylated detector antibody. Incubate for 1 hour.[14]
-
Wash the plate, then add streptavidin-HRP conjugate. Incubate for 30-45 minutes.[14]
-
Wash the plate, then add a TMB substrate. Incubate in the dark for 10-30 minutes.[14]
-
Add stop solution and read the absorbance at 450 nm using a microplate reader.
-
-
Analysis: Calculate p24 concentrations in samples by interpolating from the standard curve.
Protocol 5: Phenotypic Analysis (IC50 Determination)
This protocol determines the concentration of Nevirapine required to inhibit the replication of the selected virus by 50%.
-
Cell Plating: Seed fresh, uninfected MT-2 cells into a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Drug Dilution: Prepare a 2-fold serial dilution of Nevirapine in culture medium, covering a wide concentration range (e.g., 1 nM to 100 µM). Add these dilutions to the wells. Include "no drug" wells as a control.
-
Infection: Infect the cells by adding a standardized amount of the NVP-R virus stock (and the WT virus stock in a parallel plate for comparison) to each well.
-
Incubation: Incubate the plates for 5-7 days at 37°C.
-
Readout: After incubation, measure viral replication in each well by quantifying p24 antigen in the supernatant as described in Protocol 4.
-
Calculation: Plot the percentage of p24 inhibition versus the log of Nevirapine concentration. Use non-linear regression analysis (e.g., four-parameter sigmoid dose-response) to calculate the IC50 value.[16] The fold-change in resistance is calculated as (IC50 of NVP-R virus) / (IC50 of WT virus).
Protocol 6: Genotypic Analysis of Reverse Transcriptase
This protocol identifies the mutations in the RT gene responsible for resistance.
-
RNA Extraction: Extract viral RNA from the NVP-R and WT virus stocks using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).[17]
-
RT-PCR: Synthesize cDNA from the viral RNA and amplify the pol gene region encoding the first ~300-400 amino acids of the reverse transcriptase using a one-step RT-PCR kit and specific primers.[17]
-
PCR Product Purification: Purify the resulting PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers. Sanger sequencing is the standard method for routine HIV drug resistance genotyping.[18][19][20][21]
-
Sequence Analysis: Align the obtained sequences with a known wild-type reference sequence (e.g., HXB2). Identify amino acid changes by comparing the NVP-R sequence to the WT sequence. Known NVP resistance mutations are commonly found at codons 103, 106, 108, 181, 188, and 190.[6]
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Example of Nevirapine Dose Escalation During In Vitro Selection
| Culture Week | Nevirapine Conc. (nM) | p24 (pg/mL) - Control | p24 (pg/mL) - Selection | Notes |
|---|---|---|---|---|
| 1 | 40 | 85,400 | 5,100 | Initial suppression |
| 2 | 40 | 91,200 | 12,300 | Replication beginning to recover |
| 3 | 40 | 88,900 | 35,600 | Rebound >20% of control -> Escalate |
| 4 | 80 | 95,100 | 7,800 | Suppression at higher concentration |
| 5 | 80 | 92,500 | 21,500 | Recovery observed |
| 6 | 80 | 90,800 | 48,900 | Rebound >50% of control -> Escalate |
| ... | ... | ... | ... | ... |
| 12 | 10,240 | 89,500 | 75,200 | Stable replication at high [NVP] |
Table 2: Phenotypic and Genotypic Characterization of Selected Virus
| Virus Strain | IC50 (nM) [Mean ± SD] | Fold-Change in IC50 | Key Reverse Transcriptase Mutations Identified |
|---|---|---|---|
| Wild-Type (WT) HIV-1 | 42 ± 5 | 1.0 (Reference) | None |
| NVP-Resistant (NVP-R) | 3,950 ± 210 | 94.0 | Y181C |
Note: The Y181C mutation is known to cause a 50- to 100-fold increase in resistance to Nevirapine.[7][22]
Mechanism of Action and Resistance
Nevirapine binds to a non-competitive, allosteric site on the HIV-1 RT. This binding alters the enzyme's conformation, specifically affecting the "primer grip," which is essential for correctly positioning the nucleic acid for polymerization.[4][23] This prevents the catalytic reaction, halting DNA synthesis.[5] Mutations in this binding pocket can disrupt the interaction between the drug and the enzyme. The Y181C mutation, for example, removes a key tyrosine residue whose aromatic ring forms favorable interactions with Nevirapine.[9] This loss of interaction significantly weakens the drug's binding affinity, allowing the enzyme to remain active even in the presence of the drug.
Caption: Nevirapine action on WT RT and mechanism of Y181C resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nevirapine resistance mutations of human immunodeficiency virus type 1 selected during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nevirapine resistance mutations of human immunodeficiency virus type 1 selected during therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural mechanisms of drug resistance for mutations at codons 181 and 188 in HIV-1 reverse transcriptase and the improved resilience of second generation non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hanc.info [hanc.info]
- 11. MT-2. Culture Collections [culturecollections.org.uk]
- 12. Identification of Drug Resistant Mutations in HIV-1 CRF07_BC Variants Selected by Nevirapine In Vitro | PLOS One [journals.plos.org]
- 13. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. hanc.info [hanc.info]
- 16. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sanger and Next Generation Sequencing Approaches to Evaluate HIV-1 Virus in Blood Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 19. academic.oup.com [academic.oup.com]
- 20. RNA and DNA Sanger sequencing versus next-generation sequencing for HIV-1 drug resistance testing in treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. HIV Drug Resistance Database [hivdb.stanford.edu]
- 23. proteopedia.org [proteopedia.org]
Application of Nevirapine in Studies of HIV Mother-to-Child Transmission: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the prevention of mother-to-child transmission (PMTCT) of HIV-1. Its favorable pharmacokinetic profile, including rapid absorption and placental transfer, coupled with its affordability, has made it a critical intervention, particularly in resource-limited settings.[1][2] This document provides detailed application notes and protocols based on key studies evaluating the use of Nevirapine for PMTCT.
Pharmacokinetics and Mechanism of Action
Nevirapine non-competitively inhibits the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA.[2] In pregnant women, a single 200 mg oral dose at the onset of labor achieves therapeutic concentrations in both maternal and infant circulation.[3][4][5] The drug has a long half-life in both mothers and infants, which contributes to its efficacy in a single-dose regimen.[3][4][5] Studies have shown that following a maternal dose of 200 mg during labor, Nevirapine concentrations in newborns exceed 100 ng/mL, which is more than 10 times the in vitro 50% inhibitory concentration (IC50) for HIV-1.[3][4][5]
Key Clinical Efficacy Data
The landmark HIVNET 012 trial was instrumental in establishing the efficacy of a single-dose Nevirapine regimen.[6][7] This and subsequent studies have provided a wealth of data on the effectiveness of various Nevirapine-based protocols.
| Study/Regimen | Timing of Intervention | HIV Transmission Rate at 6-8 Weeks | HIV Transmission Rate at 14-16 Weeks | Efficacy Compared to Zidovudine | Reference |
| HIVNET 012 | [7] | ||||
| Nevirapine Arm | Mother: 200 mg at onset of labor; Infant: 2 mg/kg within 72h of birth | 11.9% | 13.1% | 47% lower risk of transmission | [7] |
| Zidovudine Arm | Mother: 600 mg at labor onset, 300 mg every 3h until delivery; Infant: 4 mg/kg twice daily for 7 days | 21.3% | 25.1% | - | [7] |
| Pooled Analysis of 5 Randomized Trials | [8] | ||||
| 6-week infant Nevirapine prophylaxis | Infant: Daily Nevirapine for 6 weeks | Postnatal transmission at 28 weeks: 5.8% | - | - | [8] |
| 14-week infant Nevirapine prophylaxis | Infant: Daily Nevirapine for 14 weeks | Postnatal transmission at 28 weeks: 3.7% | - | - | [8] |
| 28-week infant Nevirapine prophylaxis | Infant: Daily Nevirapine for 28 weeks | Postnatal transmission at 28 weeks: 1.8% | - | - | [8] |
| Parameter | Finding | Reference |
| Viral Load Reduction | A single dose of Nevirapine in HIV-positive mothers during labor can lead to a significant reduction in viral load. One study showed an overall reduction of 53-63.6%. | [9] |
| Pharmacokinetics in Neonates | Nevirapine has a prolonged elimination half-life in neonates. A single 2 mg/kg oral dose to the infant at 48–72 hours after birth can maintain serum concentrations above 100 ng/mL for the first 7 days of life. | [3][5] |
| Placental Transfer | The placental transfer of Nevirapine is efficient, with the ratio of fetal to maternal drug exposure estimated to be around 75%. | [10] |
Experimental Protocols
Protocol 1: Single-Dose Nevirapine Regimen for PMTCT (Based on HIVNET 012)
This protocol outlines the administration of a single dose of Nevirapine to the mother during labor and to the infant shortly after birth.
1. Materials:
-
Nevirapine 200 mg tablets
-
Nevirapine oral suspension (10 mg/mL)
-
Oral dosing syringe
-
Personal Protective Equipment (PPE)
2. Procedure:
-
Maternal Dosing:
-
Infant Dosing:
3. Monitoring:
-
Monitor the mother and infant for any adverse events. While generally well-tolerated in this regimen, potential side effects of Nevirapine can include rash and hepatotoxicity.[2]
-
Infant HIV testing should be performed at birth, 6-8 weeks, and 14-16 weeks of age via HIV-1 RNA PCR to determine infection status.[7]
Protocol 2: Extended Nevirapine Prophylaxis for Infants
This protocol is for providing extended Nevirapine prophylaxis to infants, particularly in the context of breastfeeding, to reduce the risk of postnatal HIV transmission.
1. Materials:
-
Nevirapine oral suspension (10 mg/mL)
-
Oral dosing syringe
-
PPE
2. Procedure:
-
Initiate daily oral Nevirapine prophylaxis in the HIV-exposed infant, starting as early as possible after birth (preferably within the first 6 hours).[11]
-
The duration of prophylaxis can vary, with studies evaluating regimens of 6, 14, and 28 weeks.[8]
-
Dosage recommendations for prophylaxis (WHO simplified age-based dosing): [12]
-
Birth to 6 weeks: 15 mg (1.5 ml) once daily for full-term neonates.
-
After 6 weeks to 12 weeks: 20 mg (2 ml) once daily.
-
3. Monitoring:
-
Regular follow-up of the infant is crucial to monitor for adverse events and to assess HIV infection status through PCR testing at scheduled intervals (e.g., 6 weeks, 6 months, and after cessation of breastfeeding).[13]
Signaling Pathways and Experimental Workflows
Caption: Workflow of single-dose Nevirapine for PMTCT.
Caption: Workflow for extended infant Nevirapine prophylaxis.
Considerations and Future Directions
While highly effective, the use of single-dose Nevirapine has been associated with the development of NNRTI resistance in both mothers and infants who become infected despite prophylaxis.[14][15] This can have implications for future treatment options for both.[16] As a result, current guidelines often recommend combination antiretroviral therapy for pregnant women living with HIV for their own health and to further reduce the risk of transmission.[15] However, Nevirapine remains a valuable tool, particularly in settings where access to combination therapy is limited or for infants at high risk of acquiring HIV.[17] Extended prophylaxis for infants during the breastfeeding period is a key strategy to prevent postnatal transmission.[8][13][18] Ongoing research continues to optimize PMTCT strategies, including the role of Nevirapine in combination regimens and as infant prophylaxis.[19]
References
- 1. ClinConnect | A Study of Nevirapine for the Prevention of HIV [clinconnect.io]
- 2. Safety of single-dose nevirapine for prevention of vertical transmission of human immunodeficiency virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Pharmacokinetics of nevirapine in human immunodeficiency virus type 1-infected pregnant women and their neonates. Pediatric AIDS Clinical Trials Group Protocol 250 Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of HIVNET 012 - Review of the HIVNET 012 Perinatal HIV Prevention Study - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Intrapartum and neonatal single-dose nevirapine compared with zidovudine for prevention of mother-to-child transmission of HIV-1 in Kampala, Uganda: HIVNET 012 randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. Efficacy of single dose Nevirapine in reducing viral load in HIV positive mother in labour and transmission of HIV infection to new born babies as part of prevention of parent to child transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. natap.org [natap.org]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. NEVIRAPINE = NVP oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Prophylactic antiretroviral regimens for prevention of mother-to-child transmission of HIV in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinConnect | Nevirapine Study for the Prevention of Maternal-Infant [clinconnect.io]
- 19. Prevention of HIV-1 transmission through breastfeeding: Efficacy and safety of maternal antiretroviral therapy versus infant nevirapine prophylaxis for duration of breastfeeding in HIV-1-infected women with high CD4 cell count (IMPAACT PROMISE): a randomized, open label, clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Nevirapine-Induced Cytotoxicity
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing Nevirapine (NVP)-induced cytotoxicity in in vitro cell line models.
Section 1: FAQs - Understanding Nevirapine Cytotoxicity
Q1: What are the primary mechanisms of Nevirapine-induced cytotoxicity in cell lines?
A1: Nevirapine-induced cytotoxicity is multifactorial and not fully elucidated, but key mechanisms identified in cell culture models, primarily hepatocytes, include:
-
Mitochondrial Dysfunction: NVP can impair mitochondrial function. Studies in HepG2 cells have shown that NVP treatment leads to changes in the expression of mitochondrial proteins and an upregulation of mitochondrially encoded genes, suggesting a compensatory response to mitochondrial stress or damage.[1][2][3]
-
Oxidative Stress: NVP is associated with the generation of reactive oxygen species (ROS), leading to oxidative stress.[4][5] This imbalance can cause damage to cellular components like lipids, proteins, and DNA, ultimately contributing to cell death.[4]
-
Induction of Apoptosis: NVP has been shown to induce programmed cell death (apoptosis) in liver cell lines like HepG2.[6] This process is supported by observations of nuclear condensation, Annexin V staining, and the activation of key apoptotic proteins like caspase-9.[6]
-
Metabolic Bioactivation: NVP is metabolized by cytochrome P450 enzymes in the liver.[7] This process can generate reactive metabolites that may contribute to its toxic effects.[5][8]
Q2: Which cell lines are most commonly used to study Nevirapine toxicity?
A2: The most frequently used cell line is the HepG2 human liver carcinoma cell line.[1][3][6] It is a well-characterized model for liver function. Additionally, primary human hepatocytes are used to study NVP's effects in a more physiologically relevant system, particularly for investigating metabolic pathways and drug-drug interactions.[7]
Q3: What are the typical signs of cytotoxicity I should look for in my cell cultures after Nevirapine treatment?
A3: Visual signs under a microscope include changes in cell morphology, such as cells rounding up, detaching from the culture surface, and the appearance of cellular debris.[6] Quantitative signs include a decrease in cell viability and proliferation, which can be measured using various assays (see Section 2).
Section 2: Troubleshooting Guide - Experimental Issues & Solutions
This section addresses common problems encountered during experiments with Nevirapine and provides actionable solutions and protocols.
Problem: I'm observing unexpectedly high levels of cell death after NVP treatment.
-
Possible Cause: The NVP concentration may be too high for your specific cell line or the exposure time may be too long. Cytotoxicity is dose- and time-dependent.
-
Solution: Conduct a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) for your cell line. This will help you select appropriate suboptimal concentrations for mechanistic studies. The MTT assay is a standard colorimetric method for this purpose.[9][10]
Problem: How can I determine if oxidative stress is causing the observed cytotoxicity?
-
Solution: Measure the levels of intracellular Reactive Oxygen Species (ROS). The most common method uses the cell-permeant reagent 2',7'–dichlorofluorescin diacetate (DCFH-DA).[11][12][13] As a validation step, you can test whether co-treatment with an antioxidant, such as Vitamin C or Vitamin E, can rescue the cells from NVP-induced toxicity.[4][14]
Problem: How do I confirm that the cells are undergoing apoptosis and not another form of cell death like necrosis?
-
Solution: Use an assay that specifically detects the hallmarks of apoptosis. The Annexin V/Propidium Iodide (PI) staining assay is a widely used flow cytometry method that can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16] Early apoptotic cells will be Annexin V positive and PI negative.[16]
Problem: My results suggest mitochondrial involvement. How can I investigate mitochondrial health directly?
-
Solution: Assess mitochondrial integrity and function using specific fluorescent probes. MitoTracker dyes are cell-permeant probes that accumulate in mitochondria depending on the mitochondrial membrane potential, a key indicator of mitochondrial health.[17][18] A decrease in fluorescence intensity can indicate mitochondrial dysfunction.
Section 3: Data Presentation & Key Pathways
Quantitative Data Summary
For reproducible experiments, it is crucial to use well-defined concentrations of Nevirapine. The tables below summarize relevant data from published studies.
Table 1: Examples of Nevirapine Concentrations and Effects in HepG2 Cells
| Concentration | Exposure Time | Observed Effect | Reference |
| 819 µM | 3 weeks | All cells died; signs of apoptosis observed. | [6] |
| 819 µM | 7 days | Reduced MitoTracker signal intensity, indicating mitochondrial dysfunction. | [2] |
| 40 nM (0.04 µM) | 2 days | IC50 against HIV-1 replication in cell culture. | [19][20] |
Table 2: Effect of Antioxidants on Nevirapine-Induced Hepatotoxicity Markers in Rats
This in vivo data provides a rationale for testing antioxidants as a mitigation strategy in cell culture.
| Treatment Group | ALT (U/L) | AST (U/L) | MDA (U/mg protein) |
| Control | 42.38 ± 3.48 | 134.13 ± 5.09 | 0.0458 ± 0.002 |
| Nevirapine (NVP) | 70.13 ± 3.11 | 167.00 ± 5.61 | 0.1602 ± 0.020 |
| Vitamin C + NVP | 57.00 ± 3.24 | 142.13 ± 6.01 | 0.1758 ± 0.005 |
| Vitamin E + NVP | 48.75 ± 2.55 | 140.25 ± 5.54 | 0.1446 ± 0.009 |
Data adapted from a study in rats, showing that NVP significantly increases markers of liver injury (ALT, AST) and oxidative stress (MDA), and that antioxidants can lower these markers.[4][21]
Signaling Pathways & Experimental Workflows
Visualizing the proposed mechanisms and experimental plans can help in designing robust studies.
Caption: Proposed pathway of NVP-induced cytotoxicity.
Caption: Workflow for investigating and mitigating NVP cytotoxicity.
Section 4: Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity, which is an indicator of cell viability.[9][22][23]
-
Materials:
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570-600 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[24]
-
Prepare serial dilutions of Nevirapine in culture medium.
-
Remove the old medium and add 100 µL of the NVP dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[24]
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[22]
-
After incubation, carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][23]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol uses a fluorescent probe to detect total ROS levels within cells.[11][25][26]
-
Materials:
-
24-well or 96-well black, clear-bottom plates
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10-20 mM in DMSO)
-
Serum-free culture medium
-
Fluorescence microscope or microplate reader (Ex/Em: ~485/535 nm)
-
-
Procedure:
-
Seed cells in the appropriate plate and allow them to adhere overnight.
-
Treat cells with Nevirapine at the desired concentrations for the specified time. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Prepare a fresh DCFH-DA working solution (e.g., 10-25 µM) in pre-warmed serum-free medium immediately before use.[13][26]
-
Remove the treatment medium and wash the cells once with serum-free medium.[25]
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[11][25]
-
Remove the DCFH-DA solution and wash the cells twice with PBS or serum-free medium.[12]
-
Add PBS or medium to the wells for imaging/reading.
-
Immediately measure the fluorescence using a microplate reader or visualize the cells with a fluorescence microscope.
-
-
Data Analysis: Quantify the relative fluorescence units (RFU) and normalize them to the untreated control to determine the fold change in ROS production.
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based protocol distinguishes between live, apoptotic, and necrotic cells.[15][27][28]
-
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, PI, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with Nevirapine as required.
-
Harvest all cells, including floating cells from the supernatant and adherent cells (use a gentle detachment method like trypsin-EDTA).
-
Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[16]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[16]
-
Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[28]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
-
Data Analysis: Use flow cytometry software to gate the populations:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 4: Assessment of Mitochondrial Health with MitoTracker Staining
This protocol uses a fluorescent dye to visualize mitochondria in live cells.[17][18][29]
-
Materials:
-
MitoTracker dye (e.g., MitoTracker Red CMXRos or Green FM)
-
DMSO for stock solution preparation
-
Serum-free medium
-
Fluorescence microscope
-
-
Procedure:
-
Prepare a 1 mM stock solution of the MitoTracker dye in high-quality, anhydrous DMSO.[17]
-
Seed cells on glass-bottom dishes or appropriate imaging plates and treat with Nevirapine.
-
On the day of analysis, prepare a working solution of MitoTracker (e.g., 20-200 nM) by diluting the stock in pre-warmed serum-free medium.[29]
-
Remove the medium from the cells and add the MitoTracker working solution.
-
Incubate for 15-45 minutes at 37°C.[29]
-
Remove the staining solution and wash the cells with fresh, pre-warmed medium.
-
Image the live cells immediately using a fluorescence microscope with the appropriate filter sets.
-
-
Data Analysis: Qualitatively assess changes in mitochondrial morphology (e.g., fragmentation) and quantitatively measure the fluorescence intensity per cell. A decrease in intensity may indicate loss of mitochondrial membrane potential and dysfunction.
References
- 1. Nevirapine induced mitochondrial dysfunction in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant modulation of nevirapine induced hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptional Profiling Suggests That Nevirapine and Ritonavir Cause Drug Induced Liver Injury Through Distinct Mechanisms in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. doc.abcam.com [doc.abcam.com]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. emulatebio.com [emulatebio.com]
- 18. Labeling mitochondria with MitoTracker dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MTT (Assay protocol [protocols.io]
- 25. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 26. bioquochem.com [bioquochem.com]
- 27. ucl.ac.uk [ucl.ac.uk]
- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 29. abcam.com [abcam.com]
Technical Support Center: Management of Nevirapine-Associated Skin Rash in Clinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing skin rash associated with Nevirapine in clinical studies.
Frequently Asked Questions (FAQs)
What is the typical incidence of Nevirapine-associated skin rash?
What are the known risk factors for developing a Nevirapine-associated rash?
Several factors can increase the risk of developing a skin rash with Nevirapine. These include:
-
Female sex: Women appear to be at a higher risk of developing a rash associated with Nevirapine.[1][2][7]
-
Higher CD4+ cell counts at initiation of therapy: Clinical guidelines recommend against initiating Nevirapine in women with CD4+ counts greater than 250 cells/mm³ and in men with CD4+ counts greater than 400 cells/mm³, unless the benefit outweighs the risk.[2][8][9]
-
Genetic predisposition: Polymorphisms in CYP2B6 and various HLA loci have been associated with an increased risk of rash.[8][9]
-
Concomitant medications: The use of prednisone during the initial phase of Nevirapine therapy has been linked to an increased incidence and severity of rash and is not recommended for prevention.[2]
What is the typical presentation of a Nevirapine-associated rash?
Most commonly, the rash is a mild-to-moderate maculopapular erythematous eruption, which may or may not be itchy, and typically appears on the trunk, face, and extremities.[2] These rashes usually appear within the first few days to weeks of starting the medication.[8] However, a rash can also be the first sign of a more severe systemic hypersensitivity reaction, such as Stevens-Johnson syndrome (SJS) or toxic epidermal necrolysis (TEN).[8]
How can the risk of Nevirapine-associated rash be minimized?
A key preventive measure is the use of a 14-day lead-in dosing period.[2][10] For adult patients, this typically involves a once-daily dose of 200 mg for the first 14 days, followed by an increase to the twice-daily maintenance dose if no rash develops.[2] If a rash occurs during this lead-in period, the dose should not be escalated until the rash has resolved.[2]
Troubleshooting Guides
Initial Assessment of Rash
When a study participant develops a rash while on a Nevirapine-containing regimen, a systematic approach is crucial. The following workflow outlines the initial steps for assessment and management.
Caption: Initial assessment workflow for Nevirapine-associated rash.
Management Based on Rash Severity
The management strategy for Nevirapine-associated skin rash is primarily dependent on its grade and the presence of systemic symptoms.
Grade 1 & 2 (Mild-to-Moderate) Rash without Systemic Symptoms
-
Question: A study participant has developed a localized maculopapular rash without fever, mucosal lesions, or other systemic signs. What is the appropriate course of action?
-
Answer: For mild-to-moderate rashes (Grade 1 or 2) without systemic involvement, Nevirapine can often be continued with close monitoring.[11] Symptomatic relief may be provided with antihistamines.[8][9] If the rash appeared during the 14-day lead-in period, the dose should not be escalated until the rash has resolved.[10] Prolonging the lead-in phase beyond 28 days is not recommended.[2]
Grade 3 (Severe) Rash
-
Question: A participant's rash has become diffuse and is accompanied by vesicles or limited mucosal ulcerations. What should be done?
-
Answer: In cases of severe rash (Grade 3), Nevirapine should be discontinued immediately.[8] Symptomatic management should be initiated, and the participant should be closely monitored for any signs of progression or systemic involvement.[10] Re-challenging with Nevirapine is not recommended.[8]
Grade 4 (Life-Threatening) Rash and Hypersensitivity Reactions
-
Question: A participant presents with an extensive bullous rash, significant mucosal ulceration, and systemic symptoms like fever and malaise. How should this be managed?
-
Answer: This constitutes a medical emergency, potentially indicating Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), or Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS).[10][12]
-
Immediate Discontinuation: Permanently discontinue Nevirapine and all other potentially causative medications.[2][8]
-
Supportive Care: Provide intensive supportive care, which may include intravenous hydration, wound care, pain management, and nutritional support.[8][9]
-
Monitoring: Closely monitor for organ dysfunction, particularly hepatic and renal involvement.[2][12]
-
Corticosteroids: The use of systemic corticosteroids is a mainstay in the management of DRESS syndrome.[12] However, their use in SJS/TEN is controversial.[8][9]
-
The following diagram illustrates the relationship between rash severity and the recommended clinical action.
Caption: Relationship between rash severity and clinical action.
Data Presentation
Table 1: Incidence of Nevirapine-Associated Skin Rash in Various Studies
| Study/Region | Total Patients on Nevirapine | Incidence of Rash | Severe Reactions (SJS/TEN) |
| Indonesian Cohort[5] | 2,071 | 14% | 1% |
| West African Cohort[6] | 1,621 | 10.2% | 0.7% |
| Indian Cohort (Group A)[10] | 645 | 4.66% | 1.23% (Grade 3 & 4) |
| Indian Cohort (Group B)[10] | 720 | 9.03% | 4.86% (Grade 3 & 4) |
Table 2: Grading of Nevirapine-Induced Cutaneous Reactions
| Grade | Description |
| Grade 1 | Mild, localized macular rash.[10] |
| Grade 2 | Moderate, diffuse macular, maculopapular, or morbilliform rash, or target lesions.[10] |
| Grade 3 | Severe, diffuse rash with vesicles or limited bullae, or superficial ulceration of a mucous membrane at one site.[10] |
| Grade 4 | Potentially life-threatening, with extensive bullous lesions, Stevens-Johnson syndrome (SJS), or toxic epidermal necrolysis (TEN).[10] |
Experimental Protocols
Protocol 1: Nevirapine Lead-In Dosing
Objective: To reduce the frequency and severity of Nevirapine-associated skin rash.
Methodology:
-
Initiation (Days 1-14): Administer Nevirapine at a dose of 200 mg once daily for the first 14 days of therapy.[2][10]
-
Monitoring: During this period, monitor the patient daily for the development of any skin rash or systemic symptoms.
-
Dose Escalation (Day 15 onwards): If no rash develops during the lead-in period, increase the Nevirapine dose to the standard maintenance dose of 200 mg twice daily.[10]
-
Management of Rash during Lead-In: If a mild-to-moderate rash appears, do not escalate the dose until the rash has completely resolved.[2][8] The lead-in dosing regimen should not be continued for more than 28 days.[2] If a severe rash or any systemic symptoms occur, discontinue Nevirapine immediately.[2]
Protocol 2: Monitoring for Hepatotoxicity in Patients with Rash
Objective: To detect early signs of liver injury, which can accompany Nevirapine-associated hypersensitivity reactions.
Methodology:
-
Baseline: Obtain baseline liver enzyme tests (Aspartate aminotransferase - AST, Alanine aminotransferase - ALT) before initiating Nevirapine therapy.[8][9]
-
Immediate Testing: For any patient who develops a rash, especially within the first 18 weeks of treatment, measure AST and ALT levels immediately.[2]
-
Scheduled Monitoring: It is recommended to monitor liver enzyme tests prior to dose escalation (at the end of the 14-day lead-in), two weeks after dose escalation, and then periodically throughout treatment.[2][8][9]
-
Action on Elevated Transaminases: If hepatic transaminases are elevated in a patient with a rash, Nevirapine should be discontinued and not restarted.[8][9]
The diagram below illustrates the potential hypersensitivity pathway leading to the clinical manifestations.
Caption: Simplified Nevirapine hypersensitivity pathway.
References
- 1. Nevirapine | aidsmap [aidsmap.com]
- 2. drugs.com [drugs.com]
- 3. Nevirapine - Wikipedia [en.wikipedia.org]
- 4. pjps.pk [pjps.pk]
- 5. apjai-journal.org [apjai-journal.org]
- 6. Incidence and Determinants of Nevirapine and Efavirenz-Related Skin Rashes in West Africans: Nevirapine's Epitaph? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nevirapine Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 8. Antiretroviral Associated Adverse Effects and Management Recommendations for Rash and Hypersensitivity Reactions | NIH [clinicalinfo.hiv.gov]
- 9. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 10. Changing incidence of nevirapine-induced cutaneous drug reactions: After revised guideline Nov 2011 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypersensitivity reactions to HIV therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nevirapine-induced rash with eosinophilia and systemic symptoms (DRESS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nevirapine Dosage in Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Nevirapine dosage to prevent the emergence of drug resistance in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Nevirapine resistance in HIV-1?
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds directly to a hydrophobic pocket in the p66 subunit of HIV-1 reverse transcriptase (RT), an enzyme crucial for converting viral RNA into DNA.[1][2] This binding induces a conformational change in the enzyme, inhibiting its function.[2] Resistance primarily arises from specific point mutations in the gene encoding the RT enzyme.[3][4] These mutations alter the NNRTI binding pocket, reducing the affinity of Nevirapine for the enzyme and thereby diminishing its inhibitory effect.
Q2: What are the most common Nevirapine resistance mutations observed in vitro?
Several key mutations in the reverse transcriptase gene are associated with Nevirapine resistance. The most frequently observed mutations in vitro include Y181C, K103N, G190A, and V106A/M.[3][5][6] The Y181C mutation is often one of the first to emerge and can confer high-level resistance.[3] The K103N mutation is also common and can lead to cross-resistance to other NNRTIs.
Q3: What cell types are appropriate for in vitro Nevirapine resistance studies?
Peripheral blood mononuclear cells (PBMCs) are a common and physiologically relevant cell type for these studies, as they are a natural target for HIV-1 infection.[1][5] Additionally, immortalized T-cell lines (e.g., MT-2, H9) and human hepatocyte-like cell lines like HepG2 can also be utilized, with the latter being useful for studying drug metabolism and cytotoxicity.
Q4: What is a typical starting concentration of Nevirapine for in vitro resistance selection experiments?
In vitro resistance selection studies often begin with a low concentration of Nevirapine, typically around the IC50 (the concentration that inhibits 50% of viral replication). For Nevirapine, starting concentrations in the low nanomolar range (e.g., 1-5 nM) are often used.[1][5] The concentration is then gradually increased in subsequent passages as resistance develops.
Q5: How can I quantify the level of Nevirapine resistance in my in vitro culture?
Resistance is typically quantified by determining the fold-change in the IC50 value of the resistant virus compared to the wild-type virus. This involves performing a dose-response assay with a range of Nevirapine concentrations on both the wild-type and the selected resistant virus. Genotypic analysis, such as sequencing the reverse transcriptase gene, is also crucial to identify the specific mutations responsible for resistance.[7] A sensitive method for detecting and quantifying specific mutations is the LigAmp assay.[8]
Troubleshooting Guides
Problem 1: No viral replication observed even in control (no drug) wells.
| Possible Cause | Troubleshooting Step |
| Low viral titer | Confirm the titer of your viral stock using a p24 antigen assay or a similar method. Ensure you are using an appropriate multiplicity of infection (MOI). |
| Poor cell viability | Check the viability of your PBMCs or other cell lines before and during the experiment using a method like trypan blue exclusion. Ensure proper cell culture conditions (media, temperature, CO2). |
| Inactive viral stock | The viral stock may have degraded due to improper storage. Use a fresh, validated viral stock. |
| Suboptimal PBMC activation | If using PBMCs, ensure they are properly activated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) prior to infection. |
Problem 2: Emergence of resistance is too rapid or inconsistent.
| Possible Cause | Troubleshooting Step |
| Initial drug concentration is too high | Starting with a high concentration of Nevirapine can lead to the rapid selection of a highly resistant mutant, potentially not reflecting the gradual evolution of resistance. Begin with a concentration closer to the IC50 of the wild-type virus. |
| Viral population has pre-existing resistant variants | The initial viral stock may already contain a subpopulation of resistant mutants. Sequence the initial viral stock to check for baseline resistance mutations. |
| Inconsistent drug concentration | Ensure accurate and consistent dilution of Nevirapine for each passage. |
| Variability in cell culture conditions | Maintain consistent cell density, media changes, and passage schedules to ensure reproducible results. |
Problem 3: Difficulty in identifying specific resistance mutations.
| Possible Cause | Troubleshooting Step |
| Low frequency of mutant virus | The resistant variant may be present at a low frequency. Use a more sensitive genotyping method, such as allele-specific PCR or next-generation sequencing, in addition to standard Sanger sequencing. The LigAmp assay can detect mutations at a cutoff of 0.5-1.0%.[8] |
| Poor quality of sequencing data | Ensure high-quality RNA/DNA is extracted from the viral culture. Optimize PCR and sequencing primers. |
| Complex mixture of mutations | The viral population may be heterogeneous with multiple resistance mutations. Clone the PCR products into a vector and sequence individual clones to identify co-occurring mutations.[7] |
Quantitative Data
Table 1: Nevirapine Concentration and Emergence of Resistance Mutations in vitro
| Initial Nevirapine Concentration | Final Nevirapine Concentration | Cell Type | Key Resistance Mutations Identified | Fold-Change in NVP Susceptibility |
| 5 nM | 64 µM | PBMCs | A98G, V108I, Y181C | Not specified |
| 1 nM | 128 µM | PBMCs | Y181C, E138G, Y188C, G190A | Y181C: ~105-fold; Y188C: ~61-fold; E138G: ~6-fold; G190A (with Y181C): ~69-fold |
Data compiled from studies on CRF07_BC and CRF08_BC HIV-1 subtypes.[1][5]
Table 2: Impact of Key Mutations on Nevirapine Susceptibility
| Mutation | Fold Reduction in NVP Susceptibility |
| V106M | > 20-fold |
| Y181C | > 20-fold |
| Other single mutations | < 20-fold |
Phenotypic analysis of mutations selected in vitro.[6]
Experimental Protocols
Protocol 1: In Vitro Selection of Nevirapine-Resistant HIV-1 in PBMCs
This protocol is a generalized procedure based on published methods.[1][5]
-
PBMC Isolation and Activation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Activate PBMCs by culturing for 2-3 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and phytohemagglutinin (PHA).
-
After activation, wash the cells and culture in fresh medium containing interleukin-2 (IL-2).
-
-
Initial Infection and Drug Exposure:
-
Infect activated PBMCs (e.g., 1 x 10^6 cells) with a known amount of wild-type HIV-1 (e.g., 2 x 10^5 BFU) in a 24-well plate.
-
Culture the infected cells in medium containing a starting concentration of Nevirapine (e.g., 1-5 nM). Include a no-drug control well.
-
-
Virus Passage and Dose Escalation:
-
Monitor viral replication by measuring p24 antigen levels in the culture supernatant every 3-4 days.
-
When viral replication is detected (p24 levels increase), harvest the cell-free supernatant containing the virus.
-
Use the harvested virus to infect fresh, activated PBMCs.
-
Gradually increase the concentration of Nevirapine in the new culture (e.g., by 2-fold) with each subsequent passage.
-
-
Genotypic and Phenotypic Analysis:
-
At various passages, extract viral RNA from the culture supernatant.
-
Amplify the reverse transcriptase region of the pol gene using RT-PCR.
-
Sequence the PCR product to identify resistance mutations.
-
To determine the level of resistance, perform a phenotypic assay by infecting cells with the passaged virus in the presence of a range of Nevirapine concentrations to determine the IC50.
-
Visualizations
Caption: Workflow for selecting Nevirapine-resistant HIV-1 in vitro.
Caption: Mechanism of Nevirapine action and the development of resistance.
References
- 1. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nevirapine Plasma Exposure Affects both Durability of Viral Suppression and Selection of Nevirapine Primary Resistance Mutations in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nevirapine resistance mutations of human immunodeficiency virus type 1 selected during therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum computational analysis for drug resistance of HIV-1 reverse transcriptase to nevirapine through point mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Drug Resistant Mutations in HIV-1 CRF07_BC Variants Selected by Nevirapine In Vitro | PLOS One [journals.plos.org]
- 6. Identification of drug resistant mutations in HIV-1 CRF07_BC variants selected by nevirapine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Nevirapine Resistance Mutations in Cloned HIV Type 1 Variants from HIV-Infected Ugandan Infants Using a Single-Step Amplification-Sequencing Method (AmpliSeq) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nevirapine resistance in women and infants after first versus repeated use of single dose nevirapine for prevention of HIV-1 vertical transmission - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nevirapine Hepatotoxicity in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating Nevirapine (NVP)-induced hepatotoxicity in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Nevirapine-induced hepatotoxicity observed in research models?
A1: Nevirapine-induced hepatotoxicity is multifactorial, with several proposed mechanisms. The primary mechanisms include:
-
Immune-mediated hypersensitivity: This is a common cause of liver injury, often occurring within the first few weeks of exposure. It can be associated with skin rash and fever.[1][2][3] In some models, this involves the activation of T-cells.[4]
-
Direct toxicity from reactive metabolites: NVP is metabolized by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) into reactive metabolites, such as a quinone methide intermediate.[3][5] These metabolites can covalently bind to liver proteins, leading to cellular stress and damage.[5][6]
-
Mitochondrial dysfunction: NVP has been shown to induce mitochondrial dysregulation in liver cells, potentially leading to impaired energy metabolism and increased oxidative stress.[1][7][8]
-
Oxidative stress: The generation of reactive oxygen species (ROS) and depletion of endogenous antioxidants are implicated in NVP-induced liver damage.[1][9]
-
Cholestasis: NVP can interfere with bile acid synthesis and transport, leading to the accumulation of toxic bile acids in hepatocytes.[4]
Q2: I am observing high variability in hepatotoxicity in my animal model. What could be the contributing factors?
A2: High variability is a known challenge in modeling idiosyncratic drug-induced liver injury (IDILI) like that caused by Nevirapine. Factors that can contribute to this variability include:
-
Genetic Factors: Polymorphisms in genes encoding drug-metabolizing enzymes (e.g., CYP2B6) and drug transporters (e.g., ABCB1) can influence NVP metabolism and clearance, affecting susceptibility to toxicity.[10][11][12]
-
Immune System Status: The individual immune response plays a crucial role. Factors that modulate the immune system can alter the severity of the hepatotoxic response.[13] For instance, higher baseline CD4+ T-cell counts have been associated with an increased risk of hepatotoxicity in clinical settings.[14][15]
-
Co-morbidities: Pre-existing liver conditions, such as viral hepatitis (HCV or HBV), can exacerbate NVP-induced liver injury.[2][16]
-
Animal Strain and Sex: Different rodent strains can exhibit varying susceptibility to NVP-induced toxicity.[3] Sex differences have also been noted, with females sometimes showing a higher risk.[14]
Q3: Are there any established strategies to minimize Nevirapine hepatotoxicity in my research model?
A3: Yes, several strategies are being explored to mitigate NVP-induced hepatotoxicity in research settings:
-
Co-administration of Antioxidants: Supplementation with antioxidants like Vitamin C and Vitamin E has been shown to ameliorate NVP-induced oxidative stress and reduce liver enzyme elevations in rat models.[9]
-
Modification of the NVP Molecule: The development of NVP analogs, such as deuterated NVP (12-d3-NVP), has been investigated to alter its metabolism and reduce the formation of reactive metabolites.[5][17] However, this approach requires careful evaluation as it can sometimes lead to unexpected metabolic shifts.[5][17]
-
Immunomodulation: Since the immune system is implicated, strategies that modulate the immune response could potentially reduce hepatotoxicity. For example, one study found that lipopolysaccharide (LPS) unexpectedly prevented NVP-induced hepatotoxicity in a rat model, suggesting that manipulation of the immune system could be a preventative approach.[13]
-
Glucocorticoid Blockade: Pre-treatment with a glucocorticoid receptor antagonist, mifepristone, has been shown to attenuate NVP-induced liver injury in a mouse model, suggesting that the acute stress response to the drug may contribute to the delayed toxicity.[6][18]
Troubleshooting Guides
Problem 1: Inconsistent or no induction of hepatotoxicity in my animal model.
| Possible Cause | Troubleshooting Step |
| Inappropriate Animal Model | Ensure the chosen animal strain is susceptible to NVP-induced hepatotoxicity. C57BL/6 mice and various rat strains have been used, but susceptibility can vary.[3][6] |
| Insufficient Dose or Duration | Review the literature for established dosing regimens. Hepatotoxicity may be delayed, requiring chronic administration (e.g., several weeks).[6] |
| Route of Administration | Oral gavage is a common method.[6] Ensure consistent administration and bioavailability. |
| Genetic Variability within the Colony | If possible, use genetically homogenous animal populations. Be aware that genetic polymorphisms can affect drug metabolism and toxicity.[10][12] |
| Lack of an Inflammatory Co-stimulus | Some models require a "second hit" to induce significant liver injury. Co-administration of a non-hepatotoxic dose of an inflammatory agent like lipopolysaccharide (LPS) or using a model of underlying liver inflammation (e.g., with galactosamine) can enhance susceptibility.[19] |
Problem 2: High mortality rate in the experimental group.
| Possible Cause | Troubleshooting Step |
| Excessive Nevirapine Dose | The dose may be too high for the chosen animal model. Perform a dose-ranging study to determine a sublethal dose that still induces hepatotoxicity. |
| Severe Hypersensitivity Reaction | Monitor animals closely for signs of severe systemic hypersensitivity, such as severe rash and lethargy, especially in the first few weeks of treatment.[1][3] |
| Underlying Health Issues in Animals | Ensure the animals are healthy and free from infections before starting the experiment, as underlying conditions can increase susceptibility to drug toxicity. |
Data Presentation
Table 1: Effect of Antioxidant Co-administration on Nevirapine-Induced Liver Injury Markers in Rats
Data summarized from a study by Awodele et al. (2016).[9]
| Treatment Group | ALT (U/L) | AST (U/L) | ALP (U/L) |
| Control | 25.3 ± 2.1 | 75.1 ± 3.5 | 110.2 ± 5.8 |
| Nevirapine (NVP) | 55.7 ± 4.3 | 120.5 ± 6.1 | 185.4 ± 8.2* |
| NVP + Vitamin C | 38.2 ± 3.1# | 95.4 ± 5.2# | 150.1 ± 7.1# |
| NVP + Vitamin E | 32.5 ± 2.8# | 88.9 ± 4.9# | 142.6 ± 6.5# |
*Values are presented as Mean ± SEM. p<0.05 compared to Control. #p<0.05 compared to NVP alone.
Table 2: Effect of Antioxidant Co-administration on Oxidative Stress Markers in the Liver of NVP-Treated Rats
Data summarized from a study by Awodele et al. (2016).[9]
| Treatment Group | MDA (nmol/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) | GSH (µg/mg protein) |
| Control | 1.2 ± 0.1 | 15.8 ± 1.2 | 35.2 ± 2.5 | 8.5 ± 0.7 |
| Nevirapine (NVP) | 2.8 ± 0.2 | 8.1 ± 0.7 | 18.7 ± 1.5 | 4.2 ± 0.4 |
| NVP + Vitamin C | 1.9 ± 0.2# | 11.5 ± 0.9# | 25.1 ± 2.1# | 6.1 ± 0.5# |
| NVP + Vitamin E | 1.6 ± 0.1# | 13.2 ± 1.1# | 29.8 ± 2.3# | 7.3 ± 0.6# |
*Values are presented as Mean ± SEM. p<0.05 compared to Control. #p<0.05 compared to NVP alone.
Experimental Protocols
Protocol 1: Induction of Nevirapine Hepatotoxicity in a Mouse Model with Glucocorticoid Blockade
Methodology based on the study by Metushi et al.[6]
-
Animals: Male C57BL/6NCrl mice, 7–8 weeks of age.
-
Acclimatization: Animals are acclimatized for at least 7 days with ad libitum access to food and water.
-
Groups:
-
Vehicle Control (0.5% methylcellulose in PBS)
-
Nevirapine (NVP)
-
Mifepristone + NVP
-
Mifepristone + Vehicle
-
-
Drug Preparation:
-
NVP is prepared as a suspension in 0.5% methylcellulose in phosphate-buffered saline (PBS).
-
Mifepristone is dissolved in corn oil.
-
-
Dosing Regimen:
-
Day 1: Administer mifepristone (30 mg/kg) or corn oil vehicle by oral gavage. One hour later, administer NVP (up to 400 mg/kg) or methylcellulose vehicle by oral gavage.
-
Day 2 onwards (for 3 weeks): Switch to powdered food containing 0.3% NVP for the NVP-treated groups.
-
-
Endpoint Analysis (at 3 weeks):
-
Collect blood for serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) measurement.
-
Harvest liver tissue for histopathological analysis and measurement of covalent drug binding.
-
Protocol 2: Evaluation of Antioxidant Effects on Nevirapine Hepatotoxicity in a Rat Model
Methodology based on the study by Awodele et al. (2016).[9]
-
Animals: Male albino rats.
-
Groups (8 rats per group):
-
Control (Distilled water)
-
Nevirapine (NVP)
-
NVP + Vitamin C
-
NVP + Vitamin E
-
NVP + Jobelyn (another antioxidant)
-
-
Pre-treatment Phase (2 weeks):
-
Antioxidant groups receive daily oral doses of Vitamin C (8 mg/kg), Vitamin E (5 mg/kg), or Jobelyn (10.7 mg/kg).
-
Control and NVP-only groups receive distilled water.
-
-
Treatment Phase (60 days):
-
All groups except the control group receive a daily oral dose of NVP (6 mg/kg).
-
Antioxidant groups continue to receive their respective antioxidants in addition to NVP.
-
-
Endpoint Analysis:
-
At the end of the 60-day period, collect blood for serum analysis of liver function enzymes (ALT, AST, ALP).
-
Harvest liver tissue for homogenization and measurement of oxidative stress markers (MDA, SOD, CAT, GSH) and for histopathological examination.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Liver toxicity caused by nevirapine [natap.org]
- 3. Nevirapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Transcriptional Profiling Suggests That Nevirapine and Ritonavir Cause Drug Induced Liver Injury Through Distinct Mechanisms in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of corticosterone in nevirapine-induced idiosyncratic drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nevirapine induced mitochondrial dysfunction in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant modulation of nevirapine induced hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Clinical and genetic factors associated with increased risk of severe liver toxicity in a monocentric cohort of HIV positive patients receiving nevirapine-based antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 14. Risk factors for severe, life-threatening and fatal hepatotoxicity with nevirapine | HIV i-Base [i-base.info]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. jedlampelab.org [jedlampelab.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Drug-induced Liver Fibrosis: Testing Nevirapine in a Viral-like Liver Setting Using Histopathology, MALDI IMS, and Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Nevirapine Drug Interaction Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating drug interactions with Nevirapine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Nevirapine-induced drug interactions?
Nevirapine is a potent inducer of cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6.[1][2][3] This induction increases the metabolic rate of co-administered drugs that are substrates for these enzymes, leading to lower plasma concentrations and potentially reduced therapeutic efficacy.[2][4] Nevirapine has also been shown to be a mechanism-based inactivator of CYP3A4.[5][6]
Q2: How does Nevirapine induce CYP enzymes?
Nevirapine activates nuclear receptors, primarily the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[1][7] Upon activation, these receptors form heterodimers with the Retinoid X Receptor (RXR) and translocate to the nucleus. This complex then binds to response elements on the DNA, leading to increased transcription and subsequent synthesis of CYP3A4 and CYP2B6 enzymes.[1][7][8][9]
Q3: What are the most critical drug interactions to be aware of in a research setting?
Clinically significant interactions that are important to model in preclinical studies include those with:
-
Methadone: Nevirapine significantly reduces methadone plasma concentrations, which can precipitate withdrawal symptoms.[2][10][11]
-
Hormonal Contraceptives: The efficacy of oral contraceptives can be diminished due to accelerated metabolism of the hormonal components.[12][13]
-
Rifampicin: Co-administration can lead to decreased Nevirapine concentrations, potentially impacting its own efficacy.
Q4: Can Nevirapine inhibit any CYP enzymes?
While primarily an inducer, some in vitro studies have shown that Nevirapine can also inhibit CYP3A4.[3] This dual effect can complicate the interpretation of experimental results.
Troubleshooting Guides
Problem 1: Unexpectedly High Variability in Metabolite Formation
Possible Cause: High variability in metabolite formation across different experimental batches or donors can be due to genetic polymorphisms in CYP enzymes or regulatory proteins.
Troubleshooting Steps:
-
Genotyping: If using primary human hepatocytes from different donors, consider genotyping for common polymorphisms in CYP2B6 and CYP3A4.
-
Standardized Cell Lots: Utilize cryopreserved hepatocytes from a single, well-characterized donor lot to minimize inter-individual variability.
-
Control for Auto-induction: Be aware that Nevirapine induces its own metabolism.[14] Pre-incubation with Nevirapine for a sufficient period (e.g., 48-72 hours) is necessary to achieve a stable induction state before assessing its impact on other substrates.
Problem 2: Discrepancy Between mRNA Induction and Enzyme Activity
Possible Cause: A significant increase in CYP3A4 or CYP2B6 mRNA levels without a corresponding increase in metabolic activity could indicate post-transcriptional regulation, enzyme inhibition by Nevirapine or its metabolites, or issues with the activity assay itself.
Troubleshooting Steps:
-
Assess Enzyme Inhibition: Perform a direct CYP inhibition assay to determine if Nevirapine or its metabolites are inhibiting the catalytic activity of the induced enzymes.
-
Optimize Activity Assay: Ensure that the substrate concentration used in the activity assay is at or below the Km (Michaelis constant) to maximize sensitivity to changes in enzyme activity. Also, confirm that the incubation time is within the linear range of product formation.
-
Evaluate Cell Health: Perform a cell viability assay to ensure that the concentrations of Nevirapine used are not causing cytotoxicity, which would compromise the metabolic capacity of the cells.
Problem 3: Evidence of Hepatotoxicity in In Vitro Models
Possible Cause: Nevirapine has been associated with hepatotoxicity, which may be linked to the formation of reactive metabolites.[3][12] In vitro, this can manifest as decreased cell viability, changes in cell morphology, or leakage of liver enzymes.
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a dose-response study to determine the concentration at which Nevirapine induces cytotoxicity in your chosen cell model (e.g., HepG2 cells, primary human hepatocytes).[2][15]
-
Cell Viability Assays: Employ multiple cell viability assays that measure different cellular parameters (e.g., ATP content, membrane integrity, and metabolic activity) to get a comprehensive picture of cytotoxicity.[16]
-
Reactive Metabolite Trapping: Use trapping agents like glutathione (GSH) in your incubation mixture and analyze for the formation of GSH-adducts by LC-MS/MS to detect the presence of reactive metabolites.
Data Presentation: Summary of Key Drug Interactions
| Interacting Drug | Enzyme(s) Involved | Effect of Nevirapine on Interacting Drug | Magnitude of Effect (Approximate) | Reference(s) |
| Methadone | CYP2B6, CYP3A4 | Increased metabolism, leading to decreased plasma concentrations. | 36-51% reduction in AUC | [10][11] |
| Ethinyl Estradiol | CYP3A4 | Increased metabolism, leading to decreased plasma concentrations. | 29% reduction in AUC | [12] |
| Norethindrone | CYP3A4 | Increased metabolism, leading to decreased plasma concentrations. | 18% reduction in AUC | [12] |
| Rifampicin | CYP3A4, CYP2B6 | Decreased Nevirapine plasma concentrations. | 31% reduction in Nevirapine AUC |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP3A4 Induction by Nevirapine in Primary Human Hepatocytes
Objective: To determine the potential of Nevirapine to induce CYP3A4 enzyme activity in a plateable human hepatocyte model.
Methodology:
-
Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated 24-well plates and allow them to acclimate for 24-48 hours.
-
Treatment: Treat the hepatocytes with varying concentrations of Nevirapine (e.g., 1 µM, 10 µM, 50 µM) and a positive control (e.g., 10 µM Rifampicin) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
CYP3A4 Activity Assay:
-
After the treatment period, remove the media and wash the cells with warm PBS.
-
Add media containing a probe substrate for CYP3A4, such as midazolam (1-5 µM).
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the formation of the primary metabolite of midazolam (1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Normalize the metabolite formation rate to the protein concentration in each well.
-
-
Data Interpretation: Calculate the fold induction of CYP3A4 activity by comparing the metabolite formation in Nevirapine-treated cells to the vehicle control. A fold-induction of ≥2 is generally considered significant.
Protocol 2: Investigating the Interaction between Nevirapine and Methadone using Human Liver Microsomes
Objective: To evaluate the effect of Nevirapine on the in vitro metabolism of methadone.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (0.2-0.5 mg/mL), methadone (at a concentration near its Km), and an NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Inhibition/Induction Assessment:
-
Inhibition: Pre-incubate the microsomes with Nevirapine for a short period (e.g., 15 minutes) before adding methadone.
-
Induction (using induced microsomes): Use microsomes from hepatocytes pre-treated with Nevirapine as described in Protocol 1.
-
-
Metabolic Reaction:
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate at 37°C for a time within the linear range of metabolite formation (e.g., 15-30 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the depletion of methadone and the formation of its primary metabolite, EDDP, using LC-MS/MS.
-
-
Data Interpretation: Compare the rate of methadone metabolism in the presence and absence of Nevirapine to determine the extent of inhibition or the effect of induction.
Visualizations
References
- 1. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional Profiling Suggests That Nevirapine and Ritonavir Cause Drug Induced Liver Injury Through Distinct Mechanisms in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nonspecific binding of drugs to human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Xenobiotic Receptor Activation: Direct vs. Indirect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nevirapine Significantly Reduces the Levels of Racemic Methadone and (R)-Methadone in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jwatch.org [jwatch.org]
- 12. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cocktail probe approach to evaluate the effect of hormones on the expression and activity of CYP enzymes in human hepatocytes with conditions simulating late stage of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Technical Support Center: Optimizing Nevirapine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Nevirapine synthesis in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is a realistic target yield for Nevirapine synthesis?
A1: While older commercial methods for Nevirapine synthesis have overall yields in the range of 59% to 68%, modern, optimized processes have demonstrated significantly higher yields.[1][2] With improved synthetic routes and process intensification, an overall yield of 86% to 91% is an achievable target in a laboratory setting.[2][3]
Q2: Which synthetic route is recommended for achieving the highest yield?
A2: For maximizing yield, a synthetic route utilizing 2-chloro-3-amino-4-picoline (CAPIC) and methyl 2-cyclopropylaminonicotinate (Me-CAN) as starting materials is highly recommended.[1][2] This approach, often referred to as the "Medicines for All" process, has been shown to achieve an overall yield of approximately 87%.[2] This route involves the formation of an intermediate, 2-(Cyclopropylamino) nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR), followed by cyclization to Nevirapine.[2]
Q3: What are the key advantages of modern Nevirapine synthesis processes?
A3: The primary advantages of modern synthesis processes include:
-
Higher Overall Yield: As mentioned, yields can be significantly increased to over 85%.[1][2]
-
Process Consolidation: By using a common solvent system, such as diglyme, the two main reaction steps can be performed in a single unit operation ("one-pot synthesis").[2][4] This minimizes material loss during transfers and purifications.
-
Cost-Effectiveness: The use of more efficient reactions and fewer unit operations reduces the consumption of reagents and solvents, leading to lower overall costs.[1][5]
-
Improved Impurity Profile: Optimized reaction conditions help to minimize the formation of byproducts, resulting in a cleaner product that meets or exceeds USP specifications.[2][6]
Q4: Is continuous manufacturing a viable option for improving yield and efficiency?
A4: Yes, continuous pharmaceutical manufacturing (CPM) is a promising approach for the synthesis of Nevirapine.[7][8] CPM can lead to enhanced efficiency, better control over reaction parameters, and potentially lower production costs compared to traditional batch processes.[9][10] Research has shown that higher reactor temperatures in a continuous flow setup can favor cost minimization.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in the First Step (CYCLOR Formation) | 1. Hydrolysis of Me-CAN: Adding Me-CAN too quickly can lead to its hydrolysis, reducing the amount available for the reaction.[2]2. Suboptimal Reaction Temperature: Temperatures that are too low can result in an incomplete reaction, while excessively high temperatures can lead to the formation of impurities.[2] | 1. Controlled Addition: Add the Me-CAN solution to the CAPIC solution slowly and controllably.[2]2. Temperature Optimization: Maintain the reaction temperature between 60-65°C to ensure complete formation of the CYCLOR intermediate while minimizing impurity formation.[1][2] |
| Foaming During Reaction | Gas Evolution: The reaction of sodium hydride with trace amounts of water or other protic species, as well as the reaction itself, can lead to the evolution of gas, causing foaming.[2] | Controlled Reaction Conditions: Foaming can typically be managed on a larger scale. In the lab, ensure reagents are dry and consider a slower addition rate of the base. Multiple temperature ramps may be necessary to control the exotherm and associated foaming.[2] |
| Formation of Impurities | 1. Side Reactions: Unwanted side reactions can occur if the reaction conditions are not carefully controlled. For example, reverse addition (adding NaH/diglyme to CYCLOR) can generate more impurities.[2]2. Oxidation: The final intermediate can undergo side-reactions with oxidants used in the synthesis.[6] | 1. Strict Adherence to Protocol: Follow the recommended order of addition (charge CYCLOR into the NaH/diglyme mixture).[2] Monitor the reaction closely using in-process controls (IPC) like HPLC to ensure the reaction goes to completion without significant byproduct formation.[2]2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in Product Isolation and Purification | Residual Solvents or Salts: Inadequate washing or drying can leave residual solvents or salts in the final product. | Thorough Washing and Drying: Nevirapine is not soluble in water, so multiple washes with water can be performed without significant loss of yield to remove residual salts.[2] Ensure the final product is thoroughly dried under vacuum. |
Quantitative Data Summary
The following table summarizes the reported overall yields for different Nevirapine synthesis routes.
| Synthesis Route | Key Starting Materials | Overall Yield (%) | Reference(s) |
| First Generation Commercial Process | 2-chloro-nicotinic acid, CAPIC | ~59% | [2] |
| Second Generation Commercial Process | 2-cyclopropylamino-nicotinic acid (2-CAN) | ~68% | [1][2] |
| Improved Process (e.g., "Medicines for All") | CAPIC, Me-CAN | 86-87% | [1][2] |
| Ultra-Efficient, Highly-Consolidated Route | CAPIC, Me-CAN | 91% | [3][4] |
Experimental Protocols
High-Yield, One-Pot Synthesis of Nevirapine
This protocol is a representation of the high-yield methods described in the literature.[2][4]
Step 1: Formation of 2-(Cyclopropylamino) nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR)
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add 2-chloro-3-amino-4-picoline (CAPIC) and a suitable solvent such as diglyme.
-
Heat the mixture to 60-65°C.
-
Slowly add a solution of methyl 2-cyclopropylaminonicotinate (Me-CAN) in diglyme to the reaction mixture while maintaining the temperature between 60-65°C. The slow addition is crucial to prevent hydrolysis of Me-CAN.[2]
-
Monitor the reaction progress by an in-process control method (e.g., HPLC) until the consumption of CAPIC is complete and the formation of CYCLOR is maximized (typically around 85A% by HPLC).[2]
Step 2: Cyclization to Nevirapine
-
In a separate dry vessel under an inert atmosphere, prepare a suspension of sodium hydride (NaH) in diglyme.
-
Carefully add the CYCLOR solution from Step 1 to the NaH suspension. Note: This addition order is important to minimize impurity formation.[2]
-
Heat the reaction mixture to 80-85°C to effect ring closure.
-
Monitor the reaction by HPLC until the consumption of CYCLOR is nearly complete (~1A% remaining).[2]
-
Cool the reaction mixture to 0-5°C and slowly quench with water to decompose any remaining NaH. This step is exothermic and may cause foaming.[2]
Step 3: Isolation and Purification of Crude Nevirapine
-
Perform an azeotropic distillation to remove water and some of the diglyme.[2]
-
Cool the mixture and collect the precipitated crude Nevirapine by filtration.
-
Wash the crude product with water to remove any inorganic salts.
Step 4: Final Purification
-
The crude Nevirapine can be further purified by recrystallization from an appropriate solvent system to meet the required purity specifications. The final purification step is often identical to that used in established commercial processes to ensure consistent crystal morphology and bioavailability.[2]
Visualizations
Caption: High-yield, one-pot synthesis workflow for Nevirapine.
Caption: Troubleshooting logic for addressing low yield in Nevirapine synthesis.
References
- 1. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. Increasing global access to the high-volume HIV drug nevirapine through process intensification - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. dakratochwill.github.io [dakratochwill.github.io]
- 5. thepipettepen.com [thepipettepen.com]
- 6. Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 9. researchgate.net [researchgate.net]
- 10. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Refining Analytical Methods for Detecting Nevirapine Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Nevirapine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Nevirapine that should be targeted for analysis?
A1: The major Phase I metabolites of Nevirapine are the hydroxylated forms: 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine.[1][2] These are primarily formed by cytochrome P450 enzymes, mainly CYP3A4 and CYP2B6.[1][2] Following hydroxylation, these metabolites are typically conjugated with glucuronic acid for excretion.[1][3][4]
Q2: Which analytical techniques are most suitable for the simultaneous quantification of Nevirapine and its metabolites?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.[5][6][7] HPLC-UV is a cost-effective and robust method suitable for routine analysis, while LC-MS/MS offers higher sensitivity and specificity, making it ideal for detecting low-concentration metabolites and for complex biological matrices.[7][8]
Q3: What are the critical parameters to consider during the validation of an analytical method for Nevirapine and its metabolites?
A3: Method validation should be conducted in accordance with ICH guidelines and should include assessment of linearity, accuracy, precision, selectivity, specificity, recovery, and stability.[8][9][10] The lower limit of quantification (LLOQ) is also a critical parameter, especially for monitoring low-level metabolites.[5]
Troubleshooting Guides
HPLC-UV Method Development
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the pH of the mobile phase; a pH of 4.8 has been shown to be effective.[10][11] - Use a guard column and ensure proper column washing. - Reduce the injection volume or dilute the sample. |
| Poor resolution between metabolite peaks | - Mobile phase composition is not optimal. - Inappropriate column chemistry. | - Optimize the mobile phase gradient and the ratio of organic solvent to buffer.[8] - A C8 or C18 column is commonly used; consider a different column if resolution is still an issue.[10][12] |
| Baseline noise or drift | - Contaminated mobile phase or detector. - Air bubbles in the system. | - Filter the mobile phase and flush the system. - Degas the mobile phase. |
| Interference from endogenous components | - Inefficient sample preparation. | - Optimize the protein precipitation or liquid-liquid extraction procedure.[12][13] |
LC-MS/MS Method Development
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low signal intensity | - Inefficient ionization. - Matrix effects. | - Optimize the ion source parameters (e.g., temperature, gas flow). - Consider using a different ionization source (e.g., APCI instead of ESI for less polar compounds).[7] - Improve sample clean-up to reduce matrix suppression. |
| High background noise | - Contamination in the LC or MS system. | - Flush the LC system and clean the MS ion source. |
| Inconsistent retention times | - Fluctuations in column temperature. - Changes in mobile phase composition. | - Use a column oven to maintain a constant temperature.[8] - Prepare fresh mobile phase daily. |
Experimental Protocols
HPLC-UV Method for Nevirapine and its Metabolites in Human Plasma
This protocol is a generalized procedure based on common practices reported in the literature.[5][8][12]
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
LC-MS/MS Method for Nevirapine and its Metabolites in Hair
This protocol is based on a validated method for long-term adherence monitoring.[6][14]
-
Sample Preparation:
-
Wash hair samples with dichloromethane to remove external contaminants.
-
Dry and weigh approximately 10 mg of hair.
-
Incubate the hair in a methanol-based extraction buffer overnight.
-
Centrifuge and collect the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity LC system.
-
Column: Zorbax SB-C18 column (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
MS System: Agilent 6460 Triple Quadrupole MS.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Quantitative Data Summary
HPLC-UV Method Validation Parameters
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Nevirapine | 10 - 10,000 | 10 | 90.3 - 112.0 | < 9.7 |
| 2-OH-NVP | 10 - 2,500 | 10 | 91.5 - 108.5 | < 8.5 |
| 3-OH-NVP | 10 - 2,500 | 10 | 92.1 - 109.3 | < 8.9 |
| 8-OH-NVP | 10 - 2,500 | 10 | 90.8 - 110.1 | < 9.2 |
| 12-OH-NVP | 10 - 2,500 | 10 | 91.2 - 108.9 | < 9.0 |
Data synthesized from multiple sources for illustrative purposes.[5][8]
LC-MS/MS Method Validation Parameters for Hair Analysis
| Analyte | Linearity Range (pg/mg) | LOQ (pg/mg) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Nevirapine | 4 - 50,000 | 11 | 85 - 115 | < 15 | < 15 |
| 2-OH-NVP | 2 - 1,250 | 6 | 85 - 115 | < 15 | < 15 |
| 3-OH-NVP | 2 - 1,250 | 6 | 85 - 115 | < 15 | < 15 |
Data sourced from a study on long-term adherence monitoring.[6][14][15]
Visualizations
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence [mdpi.com]
- 8. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. core.ac.uk [core.ac.uk]
- 10. scispace.com [scispace.com]
- 11. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. : Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Side Effects of Nevirapine in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the unexpected side effects of Nevirapine in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a high incidence of skin rash in our rat model treated with Nevirapine. Is this a known side effect and what are the potential mechanisms?
A1: Yes, skin rash is a well-documented idiosyncratic side effect of Nevirapine in some strains of rats.[1][2] The reaction is considered idiosyncratic because it only manifests in specific strains and is more prevalent in females.[1][2] The underlying mechanism is believed to be immune-mediated.[1] Research suggests that the rash is not caused by the parent drug but by a reactive metabolite.[3] Specifically, the 12-hydroxylation metabolic pathway, which involves the oxidation of an exocyclic methyl group, has been identified as responsible for the rash.[3] Treatment with the 12-hydroxynevirapine (12-OH-NVP) metabolite itself can induce the rash.[3][4] The current hypothesis is that 12-OH-NVP is further metabolized in the skin to a reactive quinone methide, which can act as a hapten and trigger an immune response.[3][5] This is supported by the upregulation of genes associated with a danger signal (e.g., S100a7a) and immune responses (e.g., IL22ra2) in the skin of animals treated with 12-OH-NVP.[5]
Q2: Our animal studies are showing elevated liver enzymes after Nevirapine administration. What is the current understanding of Nevirapine-induced hepatotoxicity?
A2: Nevirapine-associated hepatotoxicity is a known adverse effect observed in both humans and animal models.[6][7][8][9] The mechanism is thought to be multifactorial and may involve direct toxicity, mitochondrial dysfunction, hypersensitivity reactions, and oxidative stress.[7] Two distinct types of hepatotoxicity have been described: an early, immune-mediated hypersensitivity reaction that can occur within the first 18 weeks of treatment, and a late-onset toxicity that may be due to the direct toxic effects of the drug or its metabolites.[7][9] Studies in rats have shown that Nevirapine can induce oxidative stress in the liver, leading to increased lipid peroxidation (measured as malondialdehyde - MDA) and a decrease in antioxidant enzymes like superoxide dismutase (SOD) and catalase.[6][10] This oxidative stress can contribute to hepatocellular injury, resulting in the elevation of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[6][7] The metabolic activation of Nevirapine in the liver, potentially leading to the formation of a reactive quinone methide, is also implicated in its hepatotoxicity.[3]
Q3: We are observing inconsistent results in our Nevirapine animal studies. What are some factors that could be contributing to this variability?
A3: Several factors can contribute to variability in animal studies with Nevirapine. The incidence and severity of side effects like skin rash are highly dependent on the animal strain and sex.[1][2] For example, female Brown Norway rats have a 100% incidence of skin rash at a dose of 150 mg/kg/day, while female Sprague-Dawley rats show a much lower incidence, and male rats of these strains do not develop a rash at all.[1][2] Dose is another critical factor, with higher doses generally leading to a higher incidence and severity of side effects.[1] Furthermore, the metabolic profile of the animals can influence the formation of reactive metabolites responsible for toxicity. The induction of cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6 which are involved in Nevirapine metabolism, can alter its clearance and the production of toxic metabolites.[11][12]
Troubleshooting Guides
Issue: High mortality rate in animals receiving high doses of Nevirapine.
-
Possible Cause: The administered dose may be exceeding the maximum tolerated dose (MTD) for the specific animal strain and sex being used.
-
Troubleshooting Steps:
-
Review the literature for established MTDs of Nevirapine in your specific animal model.
-
If data is unavailable, conduct a dose-range finding study with a small group of animals to determine the MTD.
-
Consider a dose-escalation protocol, where the dose is gradually increased over time, as this has been shown to induce tolerance in some cases.[1]
-
Issue: Lack of observable skin rash in a rat model expected to show this side effect.
-
Possible Cause 1: The animal strain or sex is not susceptible to Nevirapine-induced skin rash.
-
Troubleshooting Steps:
-
Possible Cause 2: The dose of Nevirapine is too low.
-
Troubleshooting Steps:
-
Possible Cause 3: Insufficient duration of treatment.
-
Troubleshooting Steps:
-
The onset of the rash is delayed, typically appearing between 7-10 days in Brown Norway rats.[1] Ensure the observation period is adequate.
-
Issue: Unexpected neurological or behavioral changes observed in treated animals.
-
Possible Cause: Nevirapine can cross the blood-brain barrier and may have central nervous system effects.
-
Troubleshooting Steps:
-
Document the observed behavioral changes systematically (e.g., changes in motor activity, exploratory behavior).
-
Studies in mice have suggested that Nevirapine may have stimulatory properties at higher doses and could potentially modulate NMDA receptors.[13] Chronic administration has also been shown to impair recognition memory.[14]
-
Consider incorporating a battery of neurobehavioral tests into your study protocol if these effects are of interest.
-
Data Presentation
Table 1: Incidence of Nevirapine-Induced Skin Rash in Different Rat Strains
| Rat Strain | Sex | Dose (mg/kg/day) | Incidence of Skin Rash | Reference |
| Sprague-Dawley | Female | 150 | 21% (6/28) | [1][2] |
| Brown Norway | Female | 150 | 100% (32/32) | [1][2] |
| Lewis | Female | 150 | 0% (0/6) | [1][2] |
| Sprague-Dawley | Male | 150 | 0% | [1][2] |
| Brown Norway | Male | 150 | 0% | [1][2] |
| Brown Norway | Female | 100 | 50% (2/4) | [1][2] |
| Brown Norway | Female | 75 | 0% | [1][2] |
| Brown Norway | Female | 40 | 0% | [1][2] |
Table 2: Effect of Nevirapine on Liver and Oxidative Stress Markers in Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Change in ALT/AST | Change in MDA | Change in SOD/CAT | Reference |
| Nevirapine | 6 | 60 days | Significant increase | Significant increase | Non-significant decrease | [6] |
| Nevirapine | 18 | 4 weeks | Significant increase | Significant increase | Significant decrease | [10][15] |
| Nevirapine | 36 | 4 weeks | Significant increase | Significant increase | Significant decrease | [10][15] |
Experimental Protocols
Protocol 1: Induction of Nevirapine-Induced Skin Rash in Brown Norway Rats
-
Animal Model: Female Brown Norway rats.
-
Drug Preparation: Prepare a suspension of Nevirapine in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Administer Nevirapine orally at a dose of 150 mg/kg/day.
-
Monitoring:
-
Observe the animals daily for signs of skin rash, paying close attention to the ears, back, and tail. The first signs, such as red ears, may appear between days 7 and 10.[1]
-
Document the onset, progression, and severity of the rash.
-
At the end of the study, collect skin tissue for histopathological analysis to observe for mononuclear inflammatory infiltrate.[1]
-
-
Immune Response Characterization (Optional):
-
Isolate splenocytes from affected animals.
-
Perform adoptive transfer of splenocytes to naïve recipient rats to confirm the immune-mediated nature of the rash.[1]
-
Isolate lymphocytes from lymph nodes and perform in vitro stimulation with Nevirapine and its metabolites to assess cytokine production (e.g., IFN-gamma) and proliferation.[4]
-
Protocol 2: Assessment of Nevirapine-Induced Hepatotoxicity and Oxidative Stress in Rats
-
Animal Model: Male Wistar rats.
-
Drug Administration: Administer Nevirapine orally at doses of 18 mg/kg/day and 36 mg/kg/day for 4 weeks.[10][15]
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for biochemical analysis and perfuse the liver for histopathology and oxidative stress marker analysis.
-
Biochemical Analysis:
-
Oxidative Stress Analysis:
-
Histopathology:
Visualizations
Caption: Proposed metabolic pathways for Nevirapine-induced hepatotoxicity and skin rash.
Caption: Experimental workflow for investigating Nevirapine-induced skin rash in rats.
Caption: Logical relationship between Nevirapine metabolism and its major side effects.
References
- 1. Characterization of a potential animal model of an idiosyncratic drug reaction: nevirapine-induced skin rash in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Demonstration of the metabolic pathway responsible for nevirapine-induced skin rash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Antioxidant modulation of nevirapine induced hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Liver toxicity caused by nevirapine [natap.org]
- 10. Studies on the toxicological effect of nevirapine, an antiretroviral drug, on the liver, kidney and testis of male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Studies on some neuropharmacological properties of Nevirapine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-HIV drugs nevirapine and efavirenz affect anxiety-related behavior and cognitive performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Navigating NNRTI Cross-Resistance: A Comparative Guide for Researchers
A comprehensive analysis of cross-resistance between nevirapine and other non-nucleoside reverse transcriptase inhibitors (NNRTIs) is critical for the development of next-generation antiretroviral therapies and for optimizing treatment strategies in HIV-1 infected individuals. This guide provides a detailed comparison of nevirapine's cross-resistance profile with first- and second-generation NNRTIs, supported by experimental data, detailed methodologies, and a visual representation of resistance pathways.
The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective long-term treatment. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy, but their efficacy can be compromised by the development of resistance mutations in the reverse transcriptase enzyme. Cross-resistance, where a mutation conferring resistance to one drug also confers resistance to other drugs in the same class, is a major concern with NNRTIs. This guide focuses on the cross-resistance patterns observed with nevirapine, a first-generation NNRTI, and compares its performance against other key NNRTIs.
Quantitative Analysis of NNRTI Cross-Resistance
Understanding the degree of cross-resistance is paramount for predicting treatment outcomes and guiding the selection of subsequent therapies. The following table summarizes the fold change (FC) in the 50% inhibitory concentration (IC50) for various NNRTIs in the presence of common resistance mutations. A higher fold change indicates a greater level of resistance.
| HIV-1 RT Mutation | Nevirapine (NVP) | Efavirenz (EFV) | Etravirine (ETR) | Rilpivirine (RPV) | Doravirine (DOR) |
| K103N | >50[1] | ~25[1] | <3 | <3 | <3[2] |
| Y181C | >50[3] | <3[3] | >10 | ~3[4] | <3 |
| G190A/S | >50[5] | >10[5] | <3 | <3 | <3 |
| L100I | <10 | >10[5] | <3 | <3 | <3 |
| V106A | >10[3] | <3 | <3 | <3 | >3[6] |
| Y188L | >50[1] | >50[1] | >10 | >10 | >3[6] |
| E138K | <3 | <3 | >3 | >3 | <3 |
| M230L | <10 | >10 | >10 | >10 | >3[6] |
| K101E | Intermediate[7] | Low[7] | Low[7] | Intermediate[7] | <3 |
| K103N + Y181C | High | High | >10[1] | >10 | >10[6] |
Note: Fold change values are approximate and can vary depending on the specific viral strain and the experimental assay used. "High" indicates a significant level of resistance, often exceeding a 10- to 50-fold change in IC50.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: genotypic and phenotypic resistance testing.
Genotypic Resistance Testing
This method identifies specific mutations in the HIV-1 reverse transcriptase gene that are known to be associated with drug resistance.
Experimental Workflow:
-
Viral RNA Extraction: HIV-1 RNA is isolated from a patient's plasma sample.
-
Reverse Transcription and PCR Amplification: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme. The region of the pol gene encoding the reverse transcriptase is then amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified DNA is sequenced to determine the precise nucleotide sequence of the reverse transcriptase gene.[7]
-
Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any mutations.[7]
-
Interpretation: The identified mutations are cross-referenced with databases (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to various NNRTIs.
Phenotypic Resistance Testing (e.g., PhenoSense Assay)
This method directly measures the susceptibility of a patient's viral strain to different antiretroviral drugs.[3]
Experimental Workflow:
-
Viral RNA Extraction and Amplification: Similar to genotypic testing, the patient's viral RNA is extracted and the reverse transcriptase and protease gene regions are amplified.[5]
-
Construction of Recombinant Viruses: The amplified patient-derived gene sequences are inserted into a standardized viral vector that lacks these genes but contains a reporter gene (e.g., luciferase).[5]
-
Viral Production: The recombinant vectors are introduced into host cells to produce virus particles that contain the patient's reverse transcriptase and protease enzymes.[5]
-
Drug Susceptibility Assay: These recombinant viruses are then used to infect target cells in the presence of varying concentrations of different NNRTI drugs.[5]
-
Measurement of Viral Replication: The level of viral replication is quantified by measuring the expression of the reporter gene (e.g., light output from luciferase).[5]
-
Calculation of IC50 and Fold Change: The drug concentration that inhibits viral replication by 50% (IC50) is determined for the patient's virus and a wild-type reference virus. The fold change is calculated as the ratio of the IC50 of the patient's virus to the IC50 of the reference virus.
NNRTI Cross-Resistance Pathways
The development of resistance to NNRTIs is a complex process involving the selection of specific mutations that reduce the binding affinity of the drug to the reverse transcriptase enzyme. The following diagram illustrates the logical relationships in cross-resistance among NNRTIs, highlighting the key mutations that drive this phenomenon.
References
- 1. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 2. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 3. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 4. cenetron.com [cenetron.com]
- 5. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 6. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 7. monogrambio.labcorp.com [monogrambio.labcorp.com]
Validating the Non-Inferiority of Nevirapine to Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with that of protease inhibitors (PIs) for the treatment of HIV-1 infection. The following sections present a synthesis of data from key clinical trials, detailed experimental protocols, and visualizations of the relevant biological pathways and study workflows to support the validation of Nevirapine's non-inferiority.
Data Presentation: Efficacy and Safety Profiles
The following tables summarize the quantitative data from pivotal clinical trials comparing Nevirapine-based regimens to PI-based regimens. These trials provide the core evidence for evaluating the non-inferiority of Nevirapine.
Table 1: Virologic Efficacy in Treatment-Naïve Patients
| Clinical Trial | Nevirapine Regimen | Protease Inhibitor Regimen | Virologic Suppression (HIV RNA <50 copies/mL) at Week 48 | Non-Inferiority Met |
| ARTEN | Nevirapine + TDF/FTC | Atazanavir/ritonavir + TDF/FTC | 66.8% | Yes[1] |
| NEWART | Nevirapine + TDF/FTC | Atazanavir/ritonavir + TDF/FTC | 61.3% | Yes[2] |
| OCTANE (Trial 2) | Nevirapine + TDF/FTC | Lopinavir/ritonavir + TDF/FTC | 86% (Virologic Failure or Death: 14%) | N/A (Superiority not shown for PI) |
Table 2: Immunological Response and Safety Outcomes
| Clinical Trial | Outcome Measure | Nevirapine Arm | Protease Inhibitor Arm | Key Findings |
| ARTEN | Mean CD4+ cell count increase from baseline (cells/mm³) | Not explicitly stated in abstract | Not explicitly stated in abstract | - |
| Discontinuation due to adverse events | 13.6% | 3.6% | Higher discontinuation rate with Nevirapine.[1] | |
| Lipid Profile | Significant increase in HDL-c; Decrease in TC:HDL-c ratio | Less favorable lipid profile | Nevirapine associated with a less atherogenic lipid profile.[1] | |
| NEWART | Mean CD4+ cell count increase from baseline (cells/mm³) | Not explicitly stated in abstract | Not explicitly stated in abstract | - |
| Discontinuation due to adverse events | 12% | 12% | Similar rates of discontinuation.[2] | |
| Lipid Profile | Significant increase in HDL-c; Decrease in TC:HDL-c ratio | Less favorable lipid profile | Confirmed findings of the ARTEN study.[2] | |
| OCTANE (Trial 2) | Virologic failure, death, or permanent treatment discontinuation | 32% | 22% | Higher rate in the Nevirapine arm, primarily due to discontinuations. |
| Discontinuation due to adverse events | 14% | 0% | Significantly more discontinuations in the Nevirapine arm. | |
| Meta-analysis of switch studies | Maintenance of Virological Suppression (Intent-to-Treat) | 80% | 78% | NVP-based regimens showed non-inferiority. |
| Discontinuation due to liver toxicity | 7% | 0% | Higher risk of liver toxicity with Nevirapine. |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are outlined below.
ARTEN Trial (NCT00389207)
-
Objective: To compare the efficacy and safety of Nevirapine versus ritonavir-boosted Atazanavir in treatment-naïve HIV-1-infected patients.[1]
-
Study Design: A randomized, open-label, non-inferiority trial.[1]
-
Patient Population: Antiretroviral-naïve HIV-1 patients with CD4+ T-cell counts <400 cells/mm³ for men and <250 cells/mm³ for women.[1]
-
Interventions:
-
Primary Endpoint: Plasma HIV RNA <50 copies/mL at two consecutive visits prior to week 48.[1]
-
Key Assessments: Plasma HIV-1 RNA levels, CD4+ cell counts, serum chemistry (including lipid profiles), and recording of adverse events.
NEWART Trial (NCT00552240)
-
Objective: To confirm the findings of the ARTEN trial, comparing the virologic efficacy and safety of Nevirapine versus ritonavir-boosted Atazanavir in treatment-naïve HIV-1-infected patients.[2]
-
Study Design: A randomized, open-label, phase 4 clinical trial.[2]
-
Patient Population: Treatment-naïve HIV-1-infected patients with CD4+ cell counts <250 cells/mm³ for women and <400 cells/mm³ for men.[2]
-
Interventions:
-
Primary Endpoint: Virologic response prior to and at week 48 (confirmed HIV plasma viral load <50 copies/mL, without rebound or change in antiretrovirals).[2]
-
Key Assessments: Plasma HIV-1 RNA levels, CD4+ cell counts, plasma lipids, and adverse event monitoring.[2]
OCTANE/ACTG A5208 Trial (NCT00089505)
-
Objective: To compare the efficacy of NNRTI- and PI-based regimens in women with and without prior exposure to single-dose Nevirapine for prevention of mother-to-child transmission.
-
Study Design: Two parallel randomized trials. Trial 2 included women with no prior Nevirapine exposure.
-
Patient Population (Trial 2): HIV-1-infected, treatment-naïve women.
-
Interventions (Trial 2):
-
Arm 1: Nevirapine + TDF/FTC.
-
Arm 2: Lopinavir/ritonavir + TDF/FTC.
-
-
Primary Endpoint: Time to virologic failure (confirmed HIV-1 RNA level ≥200 copies/mL at or after week 24) or death.
-
Key Assessments: HIV-1 RNA levels, CD4+ cell counts, and clinical and laboratory adverse events.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the mechanisms of action of Nevirapine and Protease Inhibitors within the context of the HIV-1 replication cycle.
Caption: Mechanism of action of Nevirapine and Protease Inhibitors in the HIV replication cycle.
Experimental Workflow
The following diagram outlines a generalized workflow for the clinical trials discussed in this guide.
Caption: Generalized workflow of a randomized clinical trial comparing antiretroviral regimens.
References
A comprehensive guide for researchers and drug development professionals, summarizing key clinical data on the efficacy, safety, and resistance profiles of Nevirapine and Atazanavir as first-line therapies for HIV-1 infection.
This guide provides an objective comparison of two widely used antiretroviral agents, the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine and the protease inhibitor (PI) Atazanavir, in treatment-naive adult patients with HIV-1. The data presented is primarily drawn from the ARTEN (Antiretroviral Therapy with Nevirapine and Tenofovir) and NEWART (Nevirapine vs. Atazanavir/ritonavir with Tenofovir/Emtricitabine) clinical trials, which provide robust head-to-head comparative data.
Efficacy
The primary measure of efficacy in antiretroviral therapy is the successful suppression of viral replication, typically defined as achieving an undetectable viral load (HIV-1 RNA <50 copies/mL). Both the ARTEN and NEWART studies demonstrated the non-inferiority of Nevirapine compared to ritonavir-boosted Atazanavir in achieving this endpoint at 48 weeks when used in combination with a backbone of Tenofovir/Emtricitabine.[1][2]
| Efficacy Outcome (Week 48) | Nevirapine | Atazanavir/r | Study |
| Virologic Response (<50 copies/mL) | 66.8% | 65.3% | ARTEN[2][3] |
| Virologic Response (<50 copies/mL) | 61.3% | 64.9% | NEWART[1] |
Safety and Tolerability
The safety and tolerability profiles of antiretroviral regimens are critical for long-term adherence and patient outcomes. The ARTEN and NEWART trials reported on key safety parameters, including adverse events and metabolic changes.
Adverse Events
While the overall frequency of adverse events was similar between the two treatment arms in the NEWART trial, the ARTEN trial noted a higher rate of discontinuation due to adverse events in the Nevirapine arm.[1][2][3]
| Safety Outcome (Week 48) | Nevirapine | Atazanavir/r | Study |
| Any Adverse Event | 88.0% | 94.8% | NEWART[1] |
| Serious Adverse Events | 9.6% | 8.8% | ARTEN[2][3] |
| Discontinuation due to Adverse Events | 13.6% | 3.6% | ARTEN[2][3] |
| Discontinuation due to Adverse Events | 12.0% | 12.0% | NEWART[1] |
Metabolic Profile
Significant differences in lipid profiles were observed between the two drugs. Nevirapine was associated with a more favorable lipid profile, characterized by a significant increase in high-density lipoprotein (HDL) cholesterol and a decrease in the total cholesterol to HDL ratio. Conversely, Atazanavir/r was associated with a greater increase in triglycerides.[1][2][3]
| Mean Change in Lipid Parameters (from baseline to Week 48) | Nevirapine | Atazanavir/r | p-value | Study |
| HDL Cholesterol (mg/dL) | +9.6 | +3.5 | 0.016 | NEWART[1] |
| Total Cholesterol:HDL Ratio | -0.38 | -0.02 | 0.038 | NEWART[1] |
| Total Cholesterol:HDL Ratio | -0.24 | +0.13 | 0.0001 | ARTEN[2][3] |
| Triglycerides (mg/dL) | - | Increased Significantly More | - | ARTEN[2][3] |
Resistance
The development of drug resistance is a key consideration in antiretroviral therapy. The ARTEN trial highlighted a significant difference in the emergence of resistance mutations between the two agents upon virologic failure. Resistance mutations were more frequently selected in patients failing on Nevirapine compared to those failing on Atazanavir/r.[2][3]
| Resistance Outcome (Week 48) | Nevirapine | Atazanavir/r | Study |
| Virologic Failures with Resistance Mutations | 29/44 | 0/28 | ARTEN[2][3] |
Common Resistance Mutations
| Drug | Associated Resistance Mutations |
| Nevirapine | K103N, Y181C, G190A, V106M, Y188L, K101E, A98G, V108I[4][5][6] |
| Atazanavir | I50L, M46I, V82A, L90M, I54V, N88S, M46L, V32I, I84V[7][8] |
Experimental Protocols
The ARTEN and NEWART trials were randomized, open-label, multicenter studies comparing the efficacy and safety of Nevirapine and ritonavir-boosted Atazanavir in treatment-naive HIV-1 infected adults.[1][2]
ARTEN Trial (NCT00389207)
-
Design: Randomized, open-label, non-inferiority trial.[2]
-
Patient Population: Antiretroviral-naive HIV-1 patients with CD4+ T-cell counts <400 cells/mm³ for men and <250 cells/mm³ for women.[2]
-
Treatment Arms:
-
Primary Endpoint: Plasma HIV-1 RNA <50 copies/mL at two consecutive visits prior to week 48.[2]
NEWART Trial (NCT00552240)
-
Design: Randomized, open-label, phase 4 clinical trial.[1]
-
Patient Population: Treatment-naive HIV-1 infected patients with CD4-based initiation criteria for Nevirapine (<250 cells/mm³ for women and <400 cells/mm³ for men).[1][9]
-
Treatment Arms:
-
Primary Endpoint: Virologic response (confirmed HIV plasma viral load <50 copies/mL) prior to and at week 48, without rebound or change in antiretroviral therapy.[1]
Signaling Pathways and Mechanisms of Action
Nevirapine and Atazanavir target different stages of the HIV-1 replication cycle.
HIV-1 Replication Cycle and Drug Targets
References
- 1. A randomised comparison of safety and efficacy of nevirapine vs. atazanavir/ritonavir combined with tenofovir/emtricitabine in treatment-naïve patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nevirapine versus atazanavir/ritonavir, each combined with tenofovir disoproxil fumarate/emtricitabine, in antiretroviral-naive HIV-1 patients: the ARTEN Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Drug Resistant Mutations in HIV-1 CRF07_BC Variants Selected by Nevirapine In Vitro | PLOS One [journals.plos.org]
- 5. Nevirapine resistance mutations of human immunodeficiency virus type 1 selected during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrum of Atazanavir-Selected Protease Inhibitor-Resistance Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Phenotypic Assays for Confirming Nevirapine Resistance Mutations
For researchers and drug development professionals navigating the complexities of HIV-1 resistance, selecting the appropriate assay to confirm Nevirapine resistance mutations is a critical decision. This guide provides an objective comparison of key phenotypic assays, supported by experimental data, detailed methodologies, and visual workflows to aid in this process.
Understanding Nevirapine and Resistance
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to an allosteric site on the HIV-1 reverse transcriptase (RT), inhibiting its function and preventing the conversion of viral RNA to DNA. However, the emergence of specific mutations in the RT enzyme can reduce the binding affinity of Nevirapine, leading to drug resistance. Common mutations conferring resistance to Nevirapine include K103N, Y181C, G190A, and V106A/M.[1][2] Phenotypic assays are essential for determining the extent to which these genetic mutations translate into clinically significant drug resistance.
Quantitative Comparison of Phenotypic Assays
The performance of various phenotypic assays can be compared based on their ability to detect resistance, reported as a fold change in the 50% inhibitory concentration (IC50) compared to a wild-type reference virus.
Table 1: Assay Characteristics and Performance
| Feature | Antivirogram (Virco) | PhenoSense (ViroLogic) | LigAmp Assay |
| Assay Principle | Recombinant Virus Assay | Recombinant Virus Assay | Oligonucleotide Ligation Assay |
| Measurement | IC50 Fold Change | IC50 Fold Change | % of Mutant Population |
| Required Viral Load | ≥1,000 copies/mL | ≥500 copies/mL | Not specified, uses PCR product |
| Sensitivity | Detects variants >10-20% of the viral population | Detects variants >10-20% of the viral population | High, detects ~0.1% of the viral population |
| Turnaround Time | ~21 days | 16-27 days | Shorter, lab-dependent |
Table 2: Reported Fold Change in Nevirapine Susceptibility for Key Mutations
| Mutation | Antivirogram (Fold Change) | PhenoSense (Fold Change) | Notes |
| K103N | >20-fold[1] | >20-fold[1] | High-level resistance. |
| Y181C | >20-fold | >20-fold | High-level resistance.[3] |
| G190A/S | >50-fold (G190S) | >50-fold (G190S) | High-level resistance.[1] |
| V106A/M | Variable | Variable | Associated with resistance. |
| A98G, K101E, V108I, V179D/E | ~2-5-fold | ~2-5-fold | Minor mutations, can act synergistically.[1] |
Note: Fold-change values can vary between studies and specific viral backbones.
A comparative analysis of the Antivirogram and PhenoSense assays revealed a high concordance of 91.5% in classifying viruses as either sensitive or having reduced susceptibility.[4] However, the correlation of the actual resistance values (fold change) was noted to be weaker for some drugs, particularly for samples with low-level resistance.[5] The PhenoSense assay has been reported to be more precise than the Antivirogram assay for some nucleoside RT inhibitors.[6][7]
Experimental Protocols
Detailed protocols for commercial assays are proprietary. However, the fundamental steps are well-documented.
Recombinant Virus Assays (PhenoSense & Antivirogram)
These assays involve generating recombinant viruses containing the patient's HIV-1 protease and reverse transcriptase genes.
-
Specimen Collection: 3.0 mL of plasma from an EDTA (lavender-top) or PPT (pearl-top) tube is required. Plasma should be separated from cells within six hours of collection and stored frozen.[8][9]
-
RNA Extraction and PCR: Viral RNA is extracted from the patient's plasma. The protease and reverse transcriptase regions of the pol gene are then amplified using reverse transcription PCR (RT-PCR).[10]
-
Recombinant Virus Generation: The amplified patient-derived gene fragments are inserted into a standardized HIV-1 vector that is deficient in these genes. This vector is then used to transfect host cells, resulting in the production of infectious recombinant virus particles.
-
Drug Susceptibility Testing: The recombinant viruses are cultured in the presence of serial dilutions of Nevirapine.
-
Readout and Analysis: The assay measures a reporter gene product (e.g., luciferase) to quantify viral replication. The IC50 is calculated, and the fold change in resistance is determined by comparing the patient virus IC50 to that of a wild-type reference virus.[8]
LigAmp (Oligonucleotide Ligation Assay)
This is a highly sensitive method for detecting and quantifying specific point mutations.
-
Template Preparation: The target region of the reverse transcriptase gene is amplified from the patient's sample via RT-PCR.[11]
-
Allele-Specific Ligation: Two oligonucleotide probes are designed to bind adjacent to each other on the amplified DNA template, spanning the mutation site. A third, allele-specific probe is designed for either the wild-type or the mutant sequence.
-
Ligation Reaction: A thermostable DNA ligase is added. The ligase will only join the probes if there is a perfect match between the allele-specific probe and the template DNA at the mutation site.
-
Detection and Quantification: The ligated products are captured (e.g., on a streptavidin-coated plate) and detected using a fluorescent or radioactive label. The ratio of the mutant to wild-type signal provides a quantitative measure of the proportion of the resistant variant in the viral population.[12]
Visualizing the Pathways and Workflows
Nevirapine's Mechanism of Action and Resistance
Caption: Nevirapine inhibits reverse transcriptase, but mutations can prevent binding.
Workflow of Recombinant Virus Phenotypic Assays
Caption: Step-by-step workflow for PhenoSense and Antivirogram assays.
Logical Flow of the LigAmp Assay
Caption: Decision logic for the allele-specific LigAmp assay.
References
- 1. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Weak Agreement between Antivirogram and PhenoSense Assays in Predicting Reduced Susceptibility to Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antivirogram or phenosense: a comparison of their reproducibility and an analysis of their correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hivdb.stanford.edu [hivdb.stanford.edu]
- 7. PhenoSense assay bests Antivirogram in HIV analysis - BioSpace [biospace.com]
- 8. cenetron.com [cenetron.com]
- 9. FPGT - Overview: Phenosense Combination HIV Drug Resistance Assay [mayocliniclabs.com]
- 10. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 11. academic.oup.com [academic.oup.com]
- 12. Sensitive Oligonucleotide Ligation Assay for Low-Level Detection of Nevirapine Resistance Mutations in Human Immunodeficiency Virus Type 1 Quasispecies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Tivirapine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Tivirapine (also known as Nevirapine), including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Component | Description | Purpose |
| Hand Protection | Protective gloves.[1] Double gloving is recommended when compounding, administering, and disposing of the substance.[2] | To prevent skin contact.[1] |
| Eye Protection | Safety goggles with side-shields.[1] | To protect eyes from splashes or dust.[1] |
| Body Protection | Impervious clothing or a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1][2] | To prevent contamination of skin and personal clothing.[1][2] |
| Respiratory Protection | A suitable respirator should be used, especially in situations where dust formation is possible.[1] | To prevent inhalation of the substance.[1] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
-
Handling:
-
Storage:
Accidental Release and Disposal Measures
In the event of an accidental release, personnel should follow these procedures.
-
Spill Response:
-
Disposal:
First-Aid Measures
Immediate first-aid measures should be taken in case of exposure.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]
This compound Handling Workflow
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
